4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Description
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Properties
IUPAC Name |
4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSVFHBVLKHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374318 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197304-21-5 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: The Backbone Amide Linker (BAL)
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known in the scientific community as the Backbone Amide Linker (BAL), is a pivotal tool in modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). While not possessing inherent biological activity itself, its unique trifunctional chemical architecture enables the synthesis of complex peptides and other organic molecules that are otherwise challenging to produce. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the development of biologically active compounds.
Physicochemical Properties
This compound is a stable, off-white to beige powder.[1] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₆ | |
| Molecular Weight | 268.26 g/mol | |
| CAS Number | 197304-21-5 | |
| Melting Point | 164–166 °C (decomposes) | |
| Appearance | Off-white to beige powder | [1] |
| Solubility | Soluble in DMSO and DMF | |
| pKa | 4.58 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is a well-established two-step process, starting from 4-formyl-3,5-dimethoxyphenol.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
-
To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and ethyl 4-bromobutanoate.
-
Heat the reaction mixture with stirring.
-
Upon completion, the reaction is worked up to yield crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate.
Step 2: Saponification to this compound
-
The crude ethyl ester from Step 1 is dissolved in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution.
-
The solution is stirred at room temperature to facilitate saponification.
-
The solvent is evaporated, and the residue is acidified with a strong acid (e.g., HCl) to precipitate the final product.
-
The resulting solid is collected by filtration, washed, and dried to yield this compound.[2]
Synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of this compound is as a "Backbone Amide Linker" (BAL) in solid-phase peptide synthesis.[2] This strategy allows for the synthesis of peptides with modified C-termini and cyclic peptides, which are difficult to access using traditional SPPS methods where the peptide is anchored to the resin via its C-terminal carboxyl group.
The BAL Strategy Workflow
The BAL strategy involves a multi-step process that begins with the attachment of the linker to a solid support, followed by the anchoring of the first amino acid, peptide chain elongation, and finally, cleavage of the completed peptide from the resin.
-
Linker Immobilization : The carboxylic acid group of this compound is coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).
-
Reductive Amination : The aldehyde group of the immobilized linker reacts with the α-amino group of the first amino acid to form a Schiff base, which is then reduced to a stable secondary amine. This anchors the first amino acid to the resin via its backbone amide nitrogen.
-
Peptide Chain Elongation : The peptide chain is elongated using standard Fmoc-based SPPS chemistry. The N-terminal Fmoc protecting group of the anchored amino acid is removed, and the next Fmoc-protected amino acid is coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage : The final peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[3][4][5] This acid treatment cleaves the bond between the backbone nitrogen and the linker, releasing the C-terminally modified peptide into solution.
Workflow of Solid-Phase Peptide Synthesis using the BAL Linker.
Cleavage Cocktails for BAL Resin
The choice of cleavage cocktail is critical for successfully releasing the synthesized peptide while minimizing side reactions. The composition of the cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.
| Reagent Cocktail | Composition | Application | Reference |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Cys, Met, Trp, and Tyr. | [3][5] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides containing Arg(Pbf/Pmc) and Trp. | [4] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent the oxidation of methionine residues. | [6] |
| Reagent B | TFA/water/TIS (95:2.5:2.5) | A common "odorless" alternative to thiol-containing cocktails. | [3] |
TFA: Trifluoroacetic acid, EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DMS: Dimethyl sulfide
Biological Activity and Applications
As a synthetic linker, this compound does not exhibit direct biological activity. Its significance lies in its enabling role in the synthesis of biologically active peptides and other small molecules that are of interest to researchers and drug development professionals.
The BAL linker has been instrumental in the synthesis of a wide array of modified peptides, including:
-
Cyclic Peptides: These peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.
-
Peptide Aldehydes, Alcohols, and Esters: These modifications can be crucial for mimicking transition states of enzymatic reactions or for improving the pharmacokinetic properties of a peptide.
-
Peptidomimetics: The BAL strategy can be adapted to incorporate non-natural amino acids and other structural motifs to create molecules with improved therapeutic potential.
A notable example of the application of the BAL linker is in the synthesis of analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[7] The complex structure of such peptides, which includes fatty acid modifications, can be efficiently assembled using solid-phase strategies that employ linkers like BAL.[7]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation and may be harmful if inhaled or swallowed.[8][9] Store in a cool, dry place away from heat and oxidizing agents.[9]
Conclusion
This compound is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of complex molecular architectures. While devoid of intrinsic biological activity, its role as the Backbone Amide Linker is indispensable for the creation of novel peptides and peptidomimetics with significant therapeutic and research potential. A thorough understanding of its properties and applications is therefore essential for scientists and researchers working at the forefront of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a versatile organic compound that plays a crucial role as a key intermediate in various fields, most notably in solid-phase peptide synthesis (SPPS).[1] Its unique structural features, combining a reactive aldehyde group with a carboxylic acid moiety through a stable ether linkage, make it an invaluable tool for chemists and biochemists. This technical guide provides a comprehensive overview of its properties, structure, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is typically a beige or orange-yellow to off-white powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₆ | [2][3] |
| Molecular Weight | 268.26 g/mol | [2][3] |
| CAS Number | 197304-21-5 | [4][2][3] |
| Appearance | Beige or orange-yellow powder; Off-white to beige powder | [4] |
| Melting Point | 164–166 °C (decomposes); 170–171 °C | [1] |
| Purity | ≥ 97% (HPLC) | |
| Storage Conditions | 0 - 8 °C | [4] |
| pKa (Predicted) | 4.58 ± 0.10 | [5] |
Structural Information
The structure of this compound is characterized by a central benzene ring substituted with a formyl group, two methoxy groups, and a butanoic acid chain linked via an ether bond. X-ray single-crystal structural analysis has revealed that the molecule is remarkably planar.[1] This planarity is a key feature influencing its packing in the solid state and its interactions with other molecules.
Key Structural Features:
-
Formyl Group (-CHO): Provides a reactive site for reductive amination, crucial for its application as a linker.
-
Dimethoxyphenoxy Group: The two methoxy groups influence the electronic properties of the aromatic ring.
-
Butanoic Acid Moiety (-O(CH₂)₃COOH): The carboxylic acid provides a handle for attachment to solid supports or other molecules.
Below is a diagram illustrating the workflow for the structural analysis of this compound.
Spectroscopic Data
Spectroscopic data are essential for the confirmation of the structure and purity of this compound.
| Spectroscopic Data | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.85 (s, 1H, CHO), 7.09 (s, 2H, Ar-H), 4.15 (t, J = 6.1 Hz, 2H, OCH₂), 3.92 (s, 6H, OCH₃), 2.69 (t, J = 7.3 Hz, 2H, CH₂COOH), 2.20 (p, J = 6.7 Hz, 2H, CH₂CH₂CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 191.2, 178.1, 159.5, 148.9, 108.6, 106.9, 68.2, 56.5, 30.5, 24.3 |
| Mass Spectrometry (ESI) | m/z: 269.1020 [M+H]⁺ (calculated 269.1020), 291.0830 [M+Na]⁺ (calculated 291.0839) |
| Infrared (IR) | ν (cm⁻¹): 3413, 3100-3000, 1717, 1636 |
Experimental Protocols
Synthesis of this compound
A scalable and reproducible two-step procedure for the synthesis of this compound has been reported, starting from 4-formyl-3,5-dimethoxyphenol.[6][7]
Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
-
To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylacetamide (DMA), add cesium carbonate and ethyl 4-bromobutanoate.
-
Heat the reaction mixture at 85 °C for 36 hours.
-
After cooling, the crude product, ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate, is obtained as a white solid.
Step 2: Saponification to this compound
-
The crude ethyl ester from the previous step is dissolved in methanol.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred to facilitate saponification.
-
The reaction mixture is then acidified with 3 N HCl to a pH of 1.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.
This procedure is advantageous as it does not require chromatographic purification.
Applications
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a "Backbone Amide Linker" (BAL) in SPPS.[1] In this approach, the growing peptide chain is anchored to the solid support through a backbone amide nitrogen, rather than the traditional C-terminal carboxyl group. This strategy offers significant advantages, including the synthesis of C-terminally modified peptides, cyclic peptides, and other complex peptide derivatives.
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules.[4] Its functional groups allow for diverse chemical transformations, making it a building block for:
-
Pharmaceuticals: Particularly in the development of anti-inflammatory and analgesic drugs.[4]
-
Agrochemicals: Used in the formulation of herbicides and pesticides.[4]
-
Advanced Materials: Explored for creating polymers and coatings with unique properties.[4]
Biochemical Research
In biochemical research, this compound and its derivatives are utilized in studies related to cell signaling and metabolic pathways.[4]
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to syringaldehyde suggests potential antioxidant and anti-inflammatory properties. Syringaldehyde and related phenolic compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Potential Signaling Pathways Modulated (inferred from related compounds):
-
NF-κB Signaling Pathway: Syringaldehyde derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition can occur through the prevention of IκB-α degradation and phosphorylation.
-
Keap1-Nrf2 Pathway: It is plausible that this compound could activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Below is a conceptual diagram of a potential anti-inflammatory signaling pathway that could be modulated by this compound, based on data from structurally similar molecules.
Conclusion
This compound is a well-characterized and highly useful molecule in synthetic and medicinal chemistry. Its primary role as a backbone amide linker has significantly advanced the field of solid-phase peptide synthesis. Furthermore, its potential as a precursor for novel bioactive compounds warrants further investigation, particularly concerning its antioxidant and anti-inflammatory properties. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective application in their respective fields.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 3. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A narrative review: The pharmaceutical evolution of phenolic syringaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
The Backbone Amide Linker (BAL): A Technical Guide for Solid-Phase Synthesis
The Backbone Amide Linker (BAL) represents a cornerstone in modern solid-phase peptide synthesis (SPPS), offering a versatile strategy for the production of C-terminally modified peptides and other complex organic molecules. This guide provides an in-depth exploration of the BAL linker's chemical structure, its mechanism of action, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.
Core Concepts of the BAL Strategy
The defining feature of the BAL approach is the attachment of the nascent peptide chain to the solid support via a backbone amide nitrogen atom rather than the traditional C-terminal carboxyl group.[1][2] This unique anchoring strategy liberates the C-terminus for a wide array of chemical modifications, a significant advantage over conventional methods.[1] The most commonly employed BAL linker is derived from 4-(4-formyl-3,5-dimethoxyphenoxy)valeric acid or its butyric acid analog.[3][4][5]
The synthesis workflow using a BAL linker typically involves three key stages:
-
Anchoring: The first amino acid, with its C-terminus appropriately protected (e.g., as a methyl, tert-butyl, or allyl ester), is attached to the aldehyde functionality of the linker via reductive amination.[2][3]
-
Elongation: The peptide chain is then elongated in the C-to-N direction using standard Fmoc-based solid-phase synthesis protocols.[2]
-
Cleavage: The final peptide is cleaved from the resin under acidic conditions, typically using trifluoroacetic acid (TFA).[4]
Chemical Structure
The archetypal BAL linker is 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid. Its structure features a trisubstituted benzaldehyde core, which is crucial for the acid-labile nature of the final peptide-linker bond. The valeric acid chain provides a flexible spacer for attachment to an aminofunctionalized solid support.
-
Chemical Name: 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid
-
CAS Number: 115109-59-6
-
Molecular Formula: C₁₄H₁₈O₆
-
Molecular Weight: 282.29 g/mol
Variations of this core structure, such as the ortho-BAL (o-BAL) and linkers with different alkoxy substitutions, have been developed to fine-tune the acid lability and synthetic accessibility.
Mechanism of Action
The utility of the BAL linker hinges on two key chemical transformations: the initial reductive amination to anchor the first amino acid and the final acid-catalyzed cleavage to release the synthesized peptide.
Attachment via Reductive Amination
The process begins with the reaction of the aldehyde group on the BAL linker with the primary amine of the C-terminally protected amino acid to form a Schiff base (imine). This intermediate is then reduced in situ to a stable secondary amine, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction proceeds without racemization of the chiral amino acid center.[3]
Caption: Reductive amination of the BAL linker with a C-terminally protected amino acid.
Peptide Elongation
Following the anchoring of the first amino acid, the secondary amine is acylated with the next Fmoc-protected amino acid. This step can be challenging due to the steric hindrance of the secondary amine and is often facilitated by potent coupling reagents. Subsequent peptide chain elongation proceeds via standard Fmoc-SPPS cycles of deprotection (typically with piperidine) and coupling.
Acidolytic Cleavage
The final peptide is liberated from the solid support by treatment with a strong acid, such as TFA. The cleavage mechanism involves the protonation of the backbone amide bond, followed by the formation of a resonance-stabilized benzylic carbocation on the linker. This carbocation is then trapped by nucleophiles present in the cleavage cocktail (e.g., water or scavengers). The electron-donating methoxy groups on the aromatic ring of the linker are critical for stabilizing the carbocation intermediate, thereby facilitating cleavage under acidic conditions.
Caption: Acidolytic cleavage of the peptide from the BAL linker.
Quantitative Data
The efficiency of peptide synthesis using the BAL linker is demonstrated by the high yields and purities of the cleaved products. The following table summarizes representative quantitative data from the literature.
| Peptide Sequence/Modification | Cleavage Conditions | Cleavage Yield (%) | Purity (%) | Reference |
| H-Phe-Ala-His-OH | TFA-H₂O (9:1), 1 h | 89 | >93 | |
| H-Tyr-Gly-Gly-Phe-Ala-Pro-OH | TFA-H₂O (9:1), 1 h | 95 | - | |
| H-Tyr-Gly-Gly-Phe-Ala-Pro-N(CH₃)₂ | TFA-H₂O (9:1), 1 h | 91 | - | |
| H-Tyr-Gly-Gly-Phe-Ala-Sar-OH | TFA-Et₃SiH, 1 h | 95 | - |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in SPPS using the BAL linker.
Attachment of BAL Linker to Aminomethylated Resin
-
Resin Swelling: Swell aminomethylated polystyrene resin (1.0 g, ~1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.
-
Linker Activation: In a separate vessel, dissolve 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and allow to pre-activate for 10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Reductive Amination of the First Amino Acid
-
Resin Swelling: Swell the BAL-functionalized resin (1.0 g) in 1% acetic acid in DMF (10 mL) for 1 hour.
-
Amino Acid Addition: Add the C-terminally protected amino acid (e.g., Fmoc-Ala-OtBu, 5-10 equivalents) to the resin suspension.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test to confirm the consumption of primary amines.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Acylation of the Secondary Amine and Peptide Elongation
-
Acylation: Swell the resin in DMF. Couple the second Fmoc-protected amino acid (5 equivalents) using a potent coupling reagent such as HATU (4.9 eq.) and N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF. Allow the reaction to proceed for 2-4 hours. The use of symmetrical anhydrides has also been reported to be effective.
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols, which involve cycles of:
-
Fmoc Deprotection: 20% piperidine in DMF for 20 minutes.
-
Washing: DMF washes.
-
Coupling: Coupling of the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt).
-
Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a scavenger cocktail such as Reagent R (TFA/thioanisole/1,2-ethanedithiol/anisole, 90:5:3:2) is recommended to prevent reattachment of the peptide to the linker.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram
The following diagram illustrates the overall workflow for solid-phase peptide synthesis using the BAL linker.
Caption: General workflow for solid-phase peptide synthesis using the BAL linker.
Conclusion
The Backbone Amide Linker strategy is a powerful and versatile tool in the arsenal of peptide and medicinal chemists. By anchoring the peptide through a backbone nitrogen, it opens up avenues for the synthesis of a wide range of C-terminally modified peptides that are difficult to access via traditional methods. The protocols outlined in this guide, combined with a thorough understanding of the underlying chemical principles, will enable researchers to effectively utilize the BAL linker for the successful synthesis of complex target molecules.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a critical backbone amide linker (BAL) utilized extensively in solid-phase peptide and small molecule synthesis.[1][2][3][4] This document outlines a scalable and reproducible two-step synthetic route starting from 4-formyl-3,5-dimethoxyphenol. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate its successful preparation in a laboratory setting. The described method is notable for its efficiency and avoidance of chromatographic purification.[1][2][3]
Introduction
This compound is a key intermediate in the preparation of acid-labile resins for solid-phase synthesis.[1][2][3] Its unique structure allows for the anchoring of growing peptide chains or small molecules through a backbone amide nitrogen, offering advantages over traditional C-terminal or side-chain anchoring strategies. This approach is particularly valuable for the synthesis of cyclic peptides, C-terminally modified peptides, and diverse small molecule libraries. This guide details a well-established, efficient synthesis that can be readily implemented on a preparative scale.[1]
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process commencing with the commercially available 4-formyl-3,5-dimethoxyphenol (syringaldehyde).
Step 1: Alkylation. The phenolic hydroxyl group of 4-formyl-3,5-dimethoxyphenol is alkylated with ethyl 4-bromobutanoate using cesium carbonate as a base in an anhydrous polar aprotic solvent.
Step 2: Saponification. The resulting ethyl ester intermediate is then saponified using aqueous sodium hydroxide in methanol to yield the final carboxylic acid product.
Below is a DOT script representation of the overall synthetic workflow.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from a scalable and reproducible procedure that does not require chromatographic purification.[1]
Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
Materials:
-
4-Formyl-3,5-dimethoxyphenol
-
Ethyl 4-bromobutanoate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of 4-formyl-3,5-dimethoxyphenol (1.0 eq) in anhydrous DMA, add cesium carbonate (1.2 eq).
-
Add ethyl 4-bromobutanoate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 85 °C and stir for 36 hours.
-
After cooling to room temperature, the reaction mixture is worked up to isolate the crude product.
-
The crude product is obtained as a white solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
-
Methanol (MeOH)
-
2 N Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate (1.0 eq) in methanol.
-
To this solution, add 2 N aqueous sodium hydroxide.
-
Stir the solution at room temperature for 2 hours.
-
The bulk of the solvent is then removed by rotary evaporation.
-
The resulting heterogeneous suspension is subjected to a sequence of two precipitation steps during workup to purify the product.
-
The final product is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Formyl-3,5-dimethoxyphenol | C₉H₁₀O₄ | 182.17 | Starting Material |
| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Reagent |
| Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate | C₁₅H₂₀O₆ | 296.32 | Intermediate |
| This compound | C₁₃H₁₆O₆ | 268.26 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature | Time | Yield |
| 1. Alkylation | 4-Formyl-3,5-dimethoxyphenol with ethyl 4-bromobutanoate | DMA | 85 °C | 36 h | 98% |
| 2. Saponification | Hydrolysis of the ethyl ester | MeOH/H₂O | Room Temp. | 2 h | 100% |
Table 3: Physicochemical and Analytical Data of this compound
| Property | Value |
| Appearance | White solid |
| Melting Point | 170-171 °C[1] |
| ¹H NMR (360 MHz, DMSO-d₆) | δ 1.95 (m, 2H), 2.39 (t, 2H, J = 7.2 Hz), 3.8 (s, 6H), 4.1 (t, 2H, J = 6.5 Hz), 6.24 (s, 2H), 10.18 (s, 1H)[1] |
| ¹³C NMR (DMSO-d₆) | δ 23.98, 29.9, 56, 67.18, 91.11, 107.85, 163.39, 165.23, 173.99, 185.61[1] |
| IR (KBr) | 3585, 3413, 3100-3000, 1717, 1636 cm⁻¹[1] |
| Elemental Analysis (Calcd. for C₁₃H₁₆O₆) | C, 58.21; H, 6.01[1] |
| Elemental Analysis (Found) | C, 58.24; H, 5.85[1] |
Logical Relationships in the Synthesis
The synthesis proceeds through a logical sequence of functional group transformations. The diagram below illustrates the key chemical logic.
Figure 2: Logical relationships of the key chemical transformations.
Conclusion
The synthesis of this compound presented herein is a robust and highly efficient method suitable for large-scale production. The procedure's key advantages are its high yields, the absence of need for chromatographic purification, and the use of readily available starting materials. This technical guide provides the necessary details for researchers and professionals in drug development and chemical synthesis to confidently reproduce this valuable synthetic linker.
References
An In-depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid (CAS: 197304-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a key molecule in the field of solid-phase synthesis. Commonly known as the Backbone Amide Linker (BAL), this compound has become an invaluable tool for the construction of complex peptides and diverse small molecule libraries. This document details its physicochemical properties, provides a robust synthesis protocol, and explores its primary applications, particularly in solid-phase peptide synthesis (SPPS) and combinatorial chemistry for drug discovery. Experimental protocols and data are presented in a clear and accessible format to support researchers in their laboratory work.
Introduction
This compound, with the CAS number 197304-21-5, is a bifunctional linker molecule widely utilized in synthetic organic chemistry.[1][2] Its structure incorporates a terminal carboxylic acid for attachment to a solid support, an aromatic core, and a formyl group that serves as a versatile anchor point for the synthesis of target molecules.[3] This linker is particularly recognized for its role in the "Backbone Amide Linker" (BAL) strategy, which allows for the assembly of peptides and other molecules through a backbone nitrogen atom, offering significant advantages in the synthesis of C-terminally modified peptides and cyclic peptides.[1] Beyond peptide synthesis, its application extends to the generation of diverse small molecule libraries for drug discovery and development, where it serves as a crucial intermediate for creating novel bioactive compounds.[4]
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 197304-21-5 | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Backbone Amide Linker (BAL), 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid | |
| Molecular Formula | C₁₃H₁₆O₆ | [5] |
| Molecular Weight | 268.26 g/mol | |
| Appearance | Off-white to beige powder | [6] |
| Melting Point | 164–166 °C | [1] |
| pKa (Predicted) | 4.58 ± 0.10 | [6] |
| Storage | Store at 0-5°C | [6] |
Table 2: Spectroscopic Data
While detailed spectra are not publicly available, the following data has been reported to be consistent with the structure of the compound.[1]
| Spectroscopic Technique | Observed Data | Reference(s) |
| ¹H NMR & ¹³C NMR | Data confirms the chemical structure and purity. | [1] |
| Mass Spectrometry | Observed m/z: 269.1020 ([M+H]⁺), 291.0830 ([M+Na]⁺) | [1] |
| Infrared (IR) Spectroscopy | Spectrum is consistent with the proposed structure. | [1] |
Synthesis Protocol
A convenient and scalable two-step synthesis for this compound has been developed, starting from 4-formyl-3,5-dimethoxyphenol.[2] This procedure is reproducible and does not require chromatographic purification.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
-
To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylacetamide (DMA), add cesium carbonate (Cs₂CO₃) and ethyl 4-bromobutanoate.
-
Heat the reaction mixture at 85 °C for 36 hours.
-
After cooling, the crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate can be isolated as a white solid.
Step 2: Saponification to this compound
-
The crude ethyl ester from Step 1 is dissolved in methanol.
-
An aqueous solution of sodium hydroxide (NaOH) is added to the solution.
-
The saponification reaction is typically smooth and results in the formation of the sodium salt of the desired acid.
-
The final product, this compound, is obtained as a white solid after purification through a sequence of two precipitation steps during workup.
Note: For detailed quantities and workup procedures, please refer to the primary literature.[2]
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The primary and most well-documented application of this compound is as a linker in solid-phase peptide synthesis.[1] The BAL strategy allows for the attachment of the growing peptide chain to the solid support via a backbone amide nitrogen. This approach offers significant advantages over traditional methods where the peptide is anchored through the C-terminal carboxyl group.[1]
Key Advantages of the BAL Strategy:
-
Synthesis of C-terminally Modified Peptides: It facilitates the synthesis of peptides with modified C-termini, such as amides, esters, alcohols, and aldehydes.[7]
-
Synthesis of Cyclic Peptides: The strategy is well-suited for the preparation of head-to-tail cyclic peptides.[7]
-
Avoidance of Diketopiperazine Formation: A modified BAL protocol can prevent the formation of diketopiperazine, a common side reaction in SPPS.[7]
The general workflow for solid-phase peptide synthesis using the BAL linker is depicted in the following diagram.
Combinatorial Chemistry and Drug Discovery
Beyond peptides, the BAL linker is a powerful tool in combinatorial chemistry for the generation of small molecule libraries.[8] Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile starting point for the synthesis of diverse scaffolds. This is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. The ability to generate large numbers of compounds in a systematic and efficient manner accelerates the discovery process. While specific drugs developed using this linker are not extensively documented in the public domain, it serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential anti-inflammatory and analgesic properties.[9]
The role of this compound as a foundational building block in combinatorial synthesis is illustrated in the diagram below.
Conclusion
This compound is a cornerstone of modern solid-phase synthesis. Its well-defined properties and reliable synthesis make it a staple for researchers in peptide chemistry and drug discovery. The versatility of the BAL strategy opens avenues for the creation of complex and novel molecules that would be challenging to synthesize through traditional methods. As the demand for more sophisticated therapeutic peptides and diverse small molecule libraries continues to grow, the importance of this linker in both academic and industrial research is set to endure.
References
- 1. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]
- 2. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CAS 197304-21-5 [matrix-fine-chemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. crsubscription.com [crsubscription.com]
- 9. chemimpex.com [chemimpex.com]
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid molecular weight
An In-depth Technical Guide on 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
Abstract
This compound is a key bifunctional linker molecule utilized extensively in the field of solid-phase synthesis, particularly for the preparation of peptides and other organic molecules. Its unique structure, featuring a terminal carboxylic acid and an aromatic aldehyde, allows for orthogonal ligation strategies. This document provides a comprehensive overview of its physicochemical properties, outlines a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and presents a hypothetical signaling pathway that could be investigated using molecules synthesized with this linker.
Physicochemical Properties
This compound, also known as the Backes-Linker (BAL), is a beige or orange-yellow powder.[1] Its core utility stems from the aldehyde group, which can be reductively aminated, and the carboxylic acid, which allows for attachment to an amine-functionalized solid support. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₆ | [1][2][3][4] |
| Molecular Weight | 268.26 g/mol | [2][3] |
| CAS Number | 197304-21-5 | [1][2][3][4] |
| Appearance | Beige or orange-yellow powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Melting Point | 164–166 °C (decomposition) | [5] |
| pKa | 4.58 ± 0.10 (Predicted) | [4] |
| Storage Conditions | 0 - 8 °C | [1][3] |
Hypothetical Application in Drug Discovery
For the purposes of this guide, we will hypothesize the use of this compound in the synthesis of a peptide-based inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized peptide could be designed to disrupt a key protein-protein interaction, for instance, the binding of Raf to Ras.
Targeted Signaling Pathway: MAPK/ERK Cascade
The diagram below illustrates the simplified MAPK/ERK signaling cascade, which is a critical pathway for cell proliferation, differentiation, and survival. The hypothetical peptide inhibitor, synthesized using the BAL linker, would act to block this pathway, thereby inhibiting downstream cellular responses.
References
Technical Guide: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid (BAL Linker)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a critical reagent in modern synthetic chemistry.
Chemical Identity and Physical Properties
This compound, commonly known as the Backbone Amide Linker (BAL), is a key building block in solid-phase peptide synthesis and the construction of small molecule libraries.[1] Its unique structure allows for the assembly of complex molecular architectures.[1]
| Property | Value | Reference |
| CAS Number | 197304-21-5 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₆ | [2][3] |
| Molecular Weight | 268.27 g/mol | [2] |
| Appearance | Beige or orange-yellow powder | [1] |
| Melting Point | 166.0°C to 169.5°C | [4] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
| Synonyms | 4-(3',5'-Dimethoxy-4'-formyl)phenoxy butyric acid, BAL linker | [1][2] |
Safety and Hazard Information
The following safety information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
Precautionary Statements:
| Type | Statement |
| Prevention | P280: Wear protective gloves/protective clothing/eye protection/face protection. P264: Wash face, hands and any exposed skin thoroughly after handling. |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
Toxicological and Ecotoxicological Data:
Experimental Protocols
This compound is primarily utilized as a Backbone Amide Linker (BAL) in solid-phase peptide synthesis (SPPS). This strategy allows for the synthesis of C-terminally modified peptides, which is a significant advantage over traditional methods.[5] The following is a generalized protocol for its use.
Protocol: Attachment of the First Amino Acid to a BAL-Functionalized Resin
-
Resin Preparation: Start with an aminomethyl-functionalized solid support (e.g., polystyrene resin).
-
Linker Attachment: Couple the this compound to the resin using standard peptide coupling reagents (e.g., DIC/HOBt or HATU).
-
Reductive Amination:
-
Swell the BAL-functionalized resin in a suitable solvent (e.g., DMF/DCM).
-
Add the first Fmoc-protected amino acid ester (e.g., methyl or tert-butyl ester) to the resin.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to facilitate the reductive amination, forming a secondary amine linkage between the amino acid and the BAL linker.
-
-
Capping (Optional but Recommended): After the reductive amination, cap any unreacted aldehyde groups on the resin using a suitable capping agent to prevent side reactions in subsequent steps.
-
Peptide Chain Elongation: Proceed with standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain from the N-terminus of the first amino acid.
-
Cleavage: Once the peptide synthesis is complete, cleave the final peptide from the resin using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA). The specific composition of the cleavage cocktail will depend on the protecting groups used for the amino acid side chains.
Visualizations
Workflow for Solid-Phase Peptide Synthesis using BAL Linker
Caption: Workflow for the solid-phase synthesis of C-terminally modified peptides using the BAL linker.
Logical Relationship of Safety Precautions
Caption: Logical relationship between hazards, protective measures, and emergency responses for BAL linker.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid Novabiochem 197304-21-5 [merckmillipore.com]
- 3. This compound | CAS 197304-21-5 [matrix-fine-chemicals.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
BAL Linker for Solid-Phase Peptide Synthesis: An In-depth Technical Guide
Introduction
Solid-phase peptide synthesis (SPPS) has become an indispensable technique for the chemical synthesis of peptides for a wide array of applications, from basic research to drug development. A critical component in SPPS is the choice of a linker, a bifunctional molecule that connects the nascent peptide chain to an insoluble solid support. The Backbone Amide Linker (BAL) represents a significant advancement in linker technology, offering a versatile strategy for the synthesis of a diverse range of peptides, including those with C-terminal modifications and cyclic peptides.[1][2][3]
This technical guide provides a comprehensive overview of the BAL linker, its underlying chemical principles, performance characteristics, and practical applications in SPPS. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to employ the BAL strategy in their synthetic endeavors.
Core Principles of the BAL Linker
The defining feature of the BAL linker is its mode of attachment to the peptide chain. Unlike traditional linkers that anchor the peptide through the C-terminal carboxyl group, the BAL linker forms a linkage through a backbone amide nitrogen atom.[2][4] This unique "backbone" anchoring strategy leaves the C-terminal carboxyl group free for various chemical manipulations, thereby enabling the synthesis of a wide variety of C-terminally modified peptides.[1][5]
The chemical structure of the BAL linker is typically based on a tris(alkoxy)benzylamine scaffold. The first amino acid is attached to the linker via a reductive amination reaction, forming a secondary amine that becomes the backbone amide linkage upon acylation with the second amino acid.[1][4] This linkage is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group during peptide chain elongation but is readily cleaved by acidolysis, typically using trifluoroacetic acid (TFA), to release the final peptide from the solid support.[3][4]
Mechanism of Action
The synthesis of peptides on a BAL resin follows the general principles of Fmoc-based SPPS. The key steps are:
-
Attachment of the first amino acid: The synthesis is initiated by the reductive amination of the aldehyde group of the BAL linker with the α-amino group of the first amino acid.[1][6] This reaction can be performed either in solution before attachment to the resin or directly on the solid support.[4][7]
-
Peptide chain elongation: Subsequent amino acids are coupled to the growing peptide chain using standard Fmoc-SPPS protocols. This involves the iterative deprotection of the Fmoc group with a base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid.
-
Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin using a strong acid, typically a TFA "cocktail" containing scavengers to protect sensitive amino acid side chains.[8][9][10] The acid-labile nature of the BAL linker allows for the efficient release of the peptide. The specific cleavage conditions can be tailored based on the stability of the linker and the protecting groups used.[11]
The BAL strategy offers significant advantages for the synthesis of C-terminally modified peptides. For instance, peptide aldehydes can be synthesized by using an amino acetal as the first building block, which is then unmasked during the final cleavage step.[1][12] Similarly, peptide thioesters and other C-terminal derivatives can be prepared by employing appropriately modified starting materials.[1][13] Furthermore, the BAL approach, when used with an orthogonal C-terminal protecting group, facilitates the on-resin head-to-tail cyclization of peptides.[4][6]
Quantitative Data
The performance of a linker in SPPS is crucial for the successful synthesis of the target peptide. The following table summarizes key quantitative data associated with the BAL linker.
| Parameter | Typical Value | Conditions/Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the specific resin and linker used. |
| Cleavage Conditions | 1-95% TFA in DCM | The required TFA concentration and cleavage time depend on the acid lability of the specific BAL linker variant.[3][14] |
| Cleavage Time | 1 - 4 hours | Varies with the acid lability of the linker and the peptide sequence.[8] |
| Scavengers | TIS, water, EDT, thioanisole | The choice of scavengers is critical to prevent side reactions, especially with sensitive residues like Trp, Met, Cys, and Tyr.[9][10][15] |
Experimental Protocols
Attachment of the First Amino Acid to BAL Resin (On-Resin Reductive Amination)
Materials:
-
BAL-aldehyde resin
-
Fmoc-amino acid
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the BAL-aldehyde resin in DMF for 1-2 hours.
-
Wash the resin with DMF.
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add the amino acid solution to the resin and agitate for 1 hour.
-
Add NaBH₃CN or STAB (3-5 equivalents) and continue to agitate for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Peptide Chain Elongation
Standard Fmoc-SPPS protocols are used for peptide chain elongation on the BAL resin. This involves repeated cycles of Fmoc deprotection and amino acid coupling.
Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5)[9][10][16]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and precipitate the peptide by adding to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
For peptides containing sensitive residues, the composition of the cleavage cocktail should be optimized. For instance, Reagent R (TFA/thioanisole/EDT/anisole at 90:5:3:2) is recommended for peptides with arginine residues.[8][15]
Mandatory Visualization
Caption: Workflow for solid-phase peptide synthesis using the BAL linker.
Caption: Signaling pathway of the acid-catalyzed cleavage of the BAL linker.
References
- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Development of a new microwave-assisted cleavable backbone amide linker ( BAL ): a comparative study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B919365K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Introduction: The Role of Linkers in Combinatorial Chemistry
An In-depth Technical Guide to Acid-Labile Linkers in Combinatorial Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of acid-labile linkers, a cornerstone technology in solid-phase organic synthesis (SPOS) and combinatorial chemistry. We will delve into the types of linkers, their cleavage mechanisms, quantitative data on their performance, and detailed experimental protocols essential for laboratory applications.
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of chemical compounds, which is fundamental to modern drug discovery.[1] A key enabling technology for this field is Solid-Phase Organic Synthesis (SPOS), where molecules are built sequentially while tethered to an insoluble polymer resin.[2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.
The linker is a critical component in this methodology. It is a specialized, bifunctional molecule that connects the nascent compound to the solid support.[3] An ideal linker must be stable to the reaction conditions used during the synthesis but allow for the clean and efficient release of the final product from the resin under specific, non-destructive conditions.[3][4] Acid-labile linkers are among the most widely used due to their reliability and the volatility of the most common cleavage reagent, trifluoroacetic acid (TFA), which simplifies product isolation.
Core Concepts of Acid-Labile Cleavage
The cleavage of acid-labile linkers is an acid-catalyzed process, typically involving TFA. The mechanism hinges on the stability of the carbocation intermediate formed upon cleavage. Most acid-labile linkers are based on benzylic or trityl systems, which are substituted with electron-donating groups (like alkoxy groups) to stabilize the positive charge that develops during the reaction. The greater the stabilization of this transient carbocation, the milder the acidic conditions required for cleavage.
For example, the cleavage of a p-alkoxybenzyl ester (the core of the Wang resin) proceeds via protonation of the ester's benzylic alcohol oxygen by TFA. This makes it a good leaving group, allowing the C-O bond to break, releasing the synthesized molecule (as a carboxylic acid) and forming a resin-bound, resonance-stabilized benzyl cation. This cation is then quenched by scavengers in the cleavage cocktail.
Common Acid-Labile Linkers and Cleavage Data
The choice of linker is dictated by the desired functionality of the final product (e.g., carboxylic acid or amide) and the required acid sensitivity for cleavage while preserving acid-sensitive protecting groups on the molecule. The most common linkers are detailed below.
| Linker Type | Common Resin Name | Cleaved Product | Typical Cleavage Conditions | Reaction Time | Notes |
| p-Alkoxybenzyl Alcohol | Wang Resin | Carboxylic Acid | 50-95% TFA in DCM with scavengers (e.g., H₂O, TIS).[5] | 1 - 2 hours | The most widely used resin for Fmoc-based synthesis of peptide acids. |
| Trityl / 2-Chlorotrityl | 2-Chlorotrityl Chloride (2-CTC) Resin | Protected Carboxylic Acid | 1-5% TFA in DCM.[6] | 30 minutes | Highly acid-sensitive; allows cleavage while keeping most side-chain protecting groups (e.g., Boc, tBu) intact.[6] |
| Benzhydrylamine | Rink Amide Resin | Carboxamide | 95% TFA in DCM with scavengers.[2] | 30 - 60 min | The most common choice for synthesizing peptide amides via the Fmoc strategy.[2] Cleavage can be sluggish, risking side-product formation.[7] |
| Xanthenyl | Sieber Amide Resin | Protected Carboxamide | 1-2% TFA in DCM.[8][9] | 30 minutes | More acid-labile than Rink Amide, allowing for the synthesis of fully protected peptide amides.[8][10] |
| Super Acid Sensitive | SASRIN Resin | Carboxylic Acid | 1% TFA in DCM | ~1 hour | A more acid-labile version of the Wang linker, useful for sensitive substrates.[3] |
TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane.
Detailed Experimental Protocols
Successful solid-phase synthesis requires meticulous execution of loading, synthesis, and cleavage steps.
Protocol 1: Loading the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the resin.
-
Resin Swelling: Swell 1.0 g of Wang resin in 10 mL of dichloromethane (DCM) in a suitable reaction vessel for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve 3 equivalents (relative to resin loading) of the Fmoc-amino acid in a minimal amount of dimethylformamide (DMF). Add 3 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIEA).
-
Coupling: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and treat it with a solution of acetic anhydride and pyridine in DMF (1:1:3) for 30 minutes.
-
Washing: Wash the resin thoroughly in sequence with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the loaded resin under a high vacuum overnight. The loading can be quantified by spectrophotometric analysis of the fulvene-piperidine adduct after Fmoc deprotection of a small sample.
Protocol 2: General Cleavage and Deprotection from Wang or Rink Amide Resin
This protocol uses a standard strong acid cocktail to cleave the product from the resin and remove most common side-chain protecting groups.
-
Pre-Cleavage Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin by treating with 20% piperidine in DMF.[11] Wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 4 hours.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard mixture ("Reagent K") is TFA/Water/Phenol/Thioanisole/TIPS (82.5:5:5:5:2.5). For simpler peptides, a cocktail of TFA/Water/TIPS (95:2.5:2.5) is often sufficient.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Swirl the mixture occasionally and allow it to react at room temperature for 1.5 to 2 hours.[11]
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[11]
-
Precipitation: Add the combined filtrate to a 50 mL centrifuge tube. Add 8-10 volumes of cold diethyl ether to precipitate the crude product.[11]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product can then be purified by HPLC.
Protocol 3: Mild Cleavage from Sieber Amide Resin (for Protected Peptides)
This protocol is used to obtain a peptide amide with its acid-labile side-chain protecting groups intact.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Reaction: Slurry the resin in a solution of 1% TFA in DCM (v/v).[9] Mix gently at room temperature for 30 minutes.[9]
-
Isolation: Filter the resin and collect the filtrate. Wash the resin once with DCM and combine the filtrates.[9]
-
Work-up: Evaporate the filtrate under reduced pressure to yield the protected peptide fragment. Alternatively, precipitate the product using cold diethyl ether.[9]
Visualizing SPOS Workflows and Linker Diversity
A typical SPOS workflow and the structural differences between key linkers can be visualized to better understand the process.
The structural variety among linkers directly influences their acid lability and the type of functional group released upon cleavage.
Conclusion
Acid-labile linkers are indispensable tools in combinatorial chemistry, enabling the high-throughput synthesis of compound libraries for drug discovery and other applications. A thorough understanding of the different linker types, their specific cleavage conditions, and the associated experimental protocols is crucial for designing and executing a successful solid-phase synthesis campaign. The choice between highly labile linkers like 2-chlorotrityl for generating protected fragments and more robust systems like Wang or Rink for final products demonstrates the versatility and adaptability of this chemical strategy. By carefully selecting the appropriate linker and cleavage conditions, researchers can efficiently access a vast chemical space to identify novel lead compounds.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 4. crsubscription.com [crsubscription.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
A Deep Dive into Backbone Amide Linkers: A Historical and Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides are created. However, the classical approach of anchoring the C-terminal amino acid to a solid support inherently limits the ability to modify this crucial terminus. To overcome this limitation, the concept of the backbone amide linker (BAL) was introduced in the mid-1990s. This innovative strategy involves attaching the growing peptide chain to the solid support via a backbone amide nitrogen, thereby leaving the C-terminus free for a wide array of chemical modifications. This technical guide provides an in-depth exploration of the history, development, and application of BALs in modern synthesis.
The Genesis and Evolution of Backbone Amide Linkers
The foundational BAL strategy utilized a tris(alkoxy)benzylamide system. This acid-labile linker allows for the release of the synthesized peptide from the solid support under mild acidic conditions. The core principle involves the reductive amination of an aldehyde-functionalized resin with the first amino acid, followed by the acylation of the resulting secondary amine to initiate peptide chain elongation.[1][2][3][4][5][6]
Over the years, the BAL concept has evolved to include a variety of linkers with different cleavage characteristics, expanding the repertoire of synthetic possibilities. A significant development was the introduction of photolabile backbone amide linkers, such as those based on the 6-nitroveratryl (Nve) and 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) motifs. These linkers offer an orthogonal cleavage strategy, allowing for the release of the peptide from the resin upon irradiation with UV light, which is particularly useful for synthesizing molecules containing acid-sensitive functional groups.[7]
Core Chemistry of Backbone Amide Linker Synthesis
The successful implementation of BAL chemistry hinges on two key chemical transformations: reductive amination for anchoring the first amino acid and acylation of the resulting secondary amine to attach the second amino acid.
Reductive Amination: Anchoring the First Residue
The initial step in BAL-based SPPS is the covalent attachment of the first C-terminally modified amino acid to the aldehyde-functionalized solid support. This is achieved through a reductive amination reaction. The primary amine of the amino acid reacts with the aldehyde on the resin to form a Schiff base (imine), which is then reduced in situ to a stable secondary amine linkage. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]
Acylation of the Secondary Amine: A Critical Step
Following the successful anchoring of the first amino acid, the newly formed secondary amine on the resin must be acylated with the second Fmoc-protected amino acid to continue the peptide chain elongation. This step can be challenging due to the steric hindrance around the secondary amine. To drive this reaction to completion, highly activated coupling reagents are often employed. The use of pre-formed Fmoc-amino acid symmetrical anhydrides has proven to be an effective strategy to achieve high acylation efficiency.[10]
Quantitative Performance of Backbone Amide Linkers
The efficiency of a BAL strategy is determined by several factors, including the loading capacity of the resin, the yield of the reductive amination and acylation steps, and the cleavage efficiency. The following tables summarize available quantitative data for different BAL systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Resin | Loading Capacity (mmol/g) | Reductive Amination Yield (%) | Acylation Yield (%) | Cleavage Conditions | Cleavage Yield (%) | Reference |
| Tris(alkoxy)benzylamide (BAL) | Polystyrene | 0.4 - 0.8 | >95 | 80 - 95 | TFA-based cocktails | 40 - 88 | [11] |
| Photolabile (Hcnb) | Aminoethyl TentaGel | ~0.3 | High | High | UV irradiation (~365 nm) | ~80 | [12] |
Table 1: Performance Metrics of Common Backbone Amide Linkers. This table provides an overview of the typical performance characteristics of acid-labile and photolabile BALs. Yields can be highly sequence- and substrate-dependent.
| Peptide/Molecule | BAL Strategy | Overall Isolated Yield (%) | Crude Purity (%) | Reference |
| Lidocaine Analogues | Tris(alkoxy)benzylamide | 40 - 88 | >80 | [11] |
| Procainamide Analogues | Tris(alkoxy)benzylamide | 40 - 88 | >80 | [11] |
| Model Peptide Hydroxamates | Tris(alkoxy)benzylamide | 68 - 83 | >85 | [13] |
| Model Peptide Aldehydes | Tris(alkoxy)benzylamide | 16 - 53 | 30 - 40 | [13] |
| Cyclic Pentapeptide | Photolabile (4-formyl-3-hydroxy-5-nitrobenzoic acid) | Not specified | Not determined | [2] |
Table 2: Examples of Yields and Purities for Molecules Synthesized Using BAL Strategies. This table showcases the utility of BALs in the synthesis of diverse molecular scaffolds.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in BAL-based synthesis.
Synthesis of 5-(4-Formyl-3,5-dimethoxyphenoxy)valeric Acid (A Key BAL Precursor)
A detailed, scalable, and chromatography-free procedure for the synthesis of this important BAL precursor has been reported. The process typically involves the reaction of 3,5-dimethoxyphenol with a suitable valeric acid derivative, followed by formylation of the aromatic ring. For a detailed, step-by-step protocol, please refer to the primary literature.
On-Resin Reductive Amination
-
Swell the aldehyde-functionalized resin (e.g., BAL-polystyrene resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Add a solution of the C-terminally protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add a solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (3-5 equivalents) in DMF.
-
Gently agitate the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored using a chloranil test for the disappearance of the primary amine.[14]
-
After the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Acylation of the Resin-Bound Secondary Amine
-
Swell the resin from the previous step in DMF.
-
Prepare the symmetrical anhydride of the Fmoc-protected amino acid by reacting the Fmoc-amino acid (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) in DCM for 10-20 minutes at 0°C.
-
Filter the urea byproduct and add the solution of the symmetrical anhydride to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored using a ninhydrin test for the disappearance of the secondary amine.
-
Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
Cleavage of the Peptide from the BAL Resin
For Acid-Labile BALs (e.g., Tris(alkoxy)benzylamide):
-
Treat the peptide-bound resin with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10][15] For peptides containing tryptophan, specific scavengers are recommended to prevent side reactions.[10]
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
For Photolabile BALs (e.g., Hcnb):
-
Suspend the peptide-bound resin in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Irradiate the suspension with UV light at a wavelength of approximately 340-365 nm for a period of 1-4 hours.[11][12][16] The optimal irradiation time should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Lyophilize the filtrate to obtain the crude peptide.
A Critical Side Reaction: Diketopiperazine Formation
A significant challenge in SPPS, particularly when using the BAL strategy, is the formation of diketopiperazines (DKPs). This intramolecular cyclization of a dipeptide unit can lead to the cleavage of the peptide from the resin, resulting in truncated sequences and reduced overall yield.[8][13][17] The propensity for DKP formation is highly sequence-dependent, with sequences containing proline or other secondary amino acids at the second position being particularly susceptible.
Strategies to minimize DKP formation include:
-
Using highly activated coupling reagents to ensure rapid acylation of the secondary amine.
-
Introducing the third amino acid as a pre-formed dipeptide.
-
Employing modified Fmoc deprotection conditions.
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and concepts discussed in this guide.
Conclusion
The development of backbone amide linkers has significantly expanded the capabilities of solid-phase peptide synthesis, enabling the routine preparation of peptides with diverse C-terminal modifications and complex cyclic architectures. While challenges such as the acylation of sterically hindered secondary amines and the prevention of diketopiperazine formation remain, ongoing research continues to refine and expand the utility of this powerful synthetic strategy. For researchers in drug discovery and development, a thorough understanding of the principles and practicalities of BAL chemistry is essential for the design and synthesis of novel peptide-based therapeutics.
References
- 1. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 2. Item - An Investigation into the Effect of Backbone Amide Linker Position on the Solid Phase Peptide Synthesis of a Cyclic Pentapeptide - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of C-Terminal Peptide Aldehydes using a Backbone Amide Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a cornerstone of the Backbone Amide Linker (BAL) strategy, in solid-phase peptide synthesis (SPPS). This method provides a versatile platform for the production of C-terminally modified peptides, with a particular focus on peptide aldehydes. Peptide aldehydes are a significant class of molecules, often employed as potent and selective inhibitors of proteases, making them valuable tools in drug discovery and chemical biology. This document provides detailed protocols for the attachment of the BAL linker to an aminomethyl resin, subsequent peptide synthesis via Fmoc/tBu chemistry, and final cleavage to yield the desired peptide aldehyde. Furthermore, it outlines methods for product characterization and discusses the application of these peptides in modulating biological pathways, such as the proteasome signaling cascade.
Introduction
The synthesis of peptides with modified C-termini is a critical aspect of modern drug development and biochemical research. The Backbone Amide Linker (BAL) strategy offers a robust solution by anchoring the initial amino acid to the solid support through its α-amino group, leaving the C-terminal carboxyl group free for modification.[1][2][3] this compound is a key bifunctional molecule that facilitates this approach.[4] Its aldehyde functionality allows for the initial attachment of the first amino acid via reductive amination, while the carboxylic acid end enables covalent linkage to an aminomethyl-functionalized solid support.
The resulting acid-labile linker is compatible with standard Fmoc-based solid-phase peptide synthesis.[4][5] A significant advantage of this methodology is the ability to generate peptide aldehydes upon cleavage from the resin.[2][6] These compounds are of particular interest due to their ability to act as transition-state analog inhibitors of various proteases, including serine, cysteine, and threonine proteases.[7][8][9][10][11] Notably, peptide aldehydes have been instrumental in the development of inhibitors for the 20S proteasome, a key regulator of cellular protein degradation and a validated target in cancer therapy.[8][9][10]
This application note provides a comprehensive guide for the synthesis and characterization of a model peptide aldehyde using the BAL linker, offering researchers a detailed workflow to produce these valuable molecules for their own investigations.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥97% |
| Aminomethyl-ChemMatrix (CM) Resin | Commercially Available | 0.4-0.6 mmol/g |
| Fmoc-Amino Acids | Commercially Available | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercially Available | Synthesis Grade |
| OxymaPure® | Commercially Available | Synthesis Grade |
| Sodium Cyanoborohydride (NaBH₃CN) | Commercially Available | ≥95% |
| N,N-Dimethylformamide (DMF) | Commercially Available | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Piperidine | Commercially Available | ACS Grade |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade |
| Triisopropylsilane (TIS) | Commercially Available | ≥98% |
| Acetonitrile (ACN) | Commercially Available | HPLC Grade |
| Water | Milli-Q® or equivalent | HPLC Grade |
Table 2: Summary of a Typical Synthesis and Characterization of a Model Peptide Aldehyde (e.g., Ac-YVAD-H)
| Parameter | Value | Method |
| Resin Loading (after linker attachment) | 0.35 mmol/g | Fmoc Determination |
| Crude Peptide Yield | 75% | Gravimetric |
| Crude Peptide Purity | 68% | RP-HPLC (220 nm) |
| Purified Peptide Yield | 32% | Gravimetric |
| Purified Peptide Purity | >98% | RP-HPLC (220 nm) |
| Expected Mass [M+H]⁺ | 542.27 g/mol | N/A |
| Observed Mass [M+H]⁺ | 542.28 g/mol | LC-MS |
Experimental Protocols
Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the BAL linker to an aminomethyl-functionalized resin.
-
Swell aminomethyl-ChemMatrix resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (402 mg, 1.5 mmol, 3 equiv.) and OxymaPure® (213 mg, 1.5 mmol, 3 equiv.) in DMF (10 mL).
-
Add DIC (234 µL, 1.5 mmol, 3 equiv.) to the solution from step 3 and vortex briefly.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a qualitative test (e.g., Kaiser test on a hydrolyzed resin sample) to confirm the absence of free amino groups.
-
Dry the resin under vacuum.
Reductive Amination of the First Amino Acid
This protocol details the attachment of the first Fmoc-protected amino acid to the aldehyde-functionalized resin.
-
Swell the BAL-functionalized resin (1 g) in DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
Dissolve the C-terminal Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH, 4 equiv.) in 1% acetic acid in DMF (10 mL).
-
Add the amino acid solution to the resin and agitate for 30 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN, 4 equiv.) dissolved in a minimal amount of DMF to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Drain the vessel and wash the resin with DMF (5 x 10 mL).
-
To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine and 1 M acetic acid in DMF for 30 minutes.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Determine the loading of the first amino acid using a standard Fmoc determination protocol.[5]
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This section provides a general protocol for the elongation of the peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (4 equiv.) with a coupling agent such as DIC (4 equiv.) and an additive like OxymaPure® (4 equiv.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
-
N-terminal Modification (Optional): After the final coupling and Fmoc deprotection, the N-terminus can be acetylated using a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
Cleavage and Deprotection to Yield Peptide Aldehyde
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups to generate the C-terminal aldehyde.
-
After the final synthesis step, wash the resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Characterization
The identity and purity of the synthesized peptide aldehyde should be confirmed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve a small amount of the crude and purified peptide in a suitable solvent (e.g., 50% ACN/water).
-
Analyze using a C18 column with a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Visualizations
Caption: Chemical structure of the BAL linker.
Caption: Workflow for peptide aldehyde synthesis.
Caption: Inhibition of the proteasome pathway.
Applications in Drug Development and Research
Peptides synthesized using the BAL linker, particularly peptide aldehydes, have significant applications in biomedical research and drug development. Their primary role is as potent inhibitors of proteases.
-
Proteasome Inhibition: The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.[8][9][10] Peptide aldehydes, such as MG132, are well-characterized inhibitors of the chymotrypsin-like activity of the 20S proteasome.[10] By synthesizing novel peptide aldehydes using the BAL strategy, researchers can develop more selective and potent proteasome inhibitors for therapeutic use or as chemical probes to study the proteasome's function.
-
Antigen Presentation: The proteasome is also involved in the generation of peptides for presentation by MHC class I molecules, a key step in the adaptive immune response.[7] Peptide aldehyde inhibitors can be used to modulate this pathway, providing tools to study antigen processing and presentation and potentially leading to new immunomodulatory therapies.
-
Cysteine and Serine Protease Inhibition: Many other classes of proteases, such as caspases, calpains, and cathepsins, are important drug targets. The aldehyde functional group can form a reversible covalent bond with the active site cysteine or serine residue of these enzymes, leading to potent inhibition.[11] The BAL methodology allows for the rapid synthesis of libraries of peptide aldehydes to screen for inhibitors against these targets.
Conclusion
The use of this compound in a Backbone Amide Linker strategy is a powerful and versatile method for the solid-phase synthesis of C-terminally modified peptides. This application note provides a detailed framework, from resin preparation to final product characterization, for the successful synthesis of peptide aldehydes. The ability to readily produce these potent protease inhibitors opens up numerous avenues for research and development in areas ranging from cancer biology to immunology. The protocols and data presented herein should serve as a valuable resource for scientists seeking to leverage this important class of molecules.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. agilent.com [agilent.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Backbone Amide Linker (BAL) Attachment to Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The Backbone Amide Linker (BAL) strategy is a versatile method in solid-phase peptide synthesis that anchors the growing peptide chain through a backbone nitrogen atom rather than the C-terminal carboxyl group.[1][2] This approach offers significant flexibility, enabling the synthesis of peptides with diverse C-terminal modifications, such as acids, amides, alcohols, aldehydes, and esters, as well as facilitating the production of cyclic peptides.[2][3] The initial step involves attaching an aldehyde-containing linker, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.[2][4] The first amino acid, with its C-terminus protected (e.g., as a t-butyl ester), is then coupled to this aldehyde resin via reductive amination.[3][5][6] Subsequent peptide chain elongation proceeds using standard Fmoc-based solid-phase chemistry.[2] This document provides a detailed protocol for the initial attachment of the BAL linker to an aminomethyl resin and the subsequent coupling of the first amino acid.
Experimental Workflow Overview
The overall process involves two primary stages: coupling the BAL linker to the aminomethyl resin and then attaching the first amino acid residue via reductive amination.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of C-Terminal Modified Peptides Using the BAL Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. The Backbone Amide Linker (BAL) strategy represents a versatile and powerful approach for the synthesis of C-terminally modified peptides, which are crucial for enhancing the therapeutic properties of peptide-based drugs. Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL linker attaches the peptide chain through a backbone amide nitrogen. This unique feature leaves the C-terminus free for a wide array of modifications, including the synthesis of peptide acids, amides, esters, aldehydes, and other functionalities, often with high purity and good yields.[1][2][3]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of C-terminal modified peptides using the BAL linker.
Principle of the BAL Linker Strategy
The BAL strategy involves the reductive amination of the first amino acid onto an aldehyde-functionalized resin, forming a secondary amine. The peptide chain is then elongated from this point using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The C-terminal functional group of the first amino acid is typically protected during synthesis and deprotected during the final cleavage from the resin. This approach allows for significant flexibility in designing and synthesizing peptides with diverse C-terminal modifications.[4][5][6]
Advantages of the BAL Linker
-
Versatility: Enables the synthesis of a wide variety of C-terminal modifications.[1][2][3]
-
Reduced Racemization: Minimizes the risk of racemization at the C-terminal residue, a common issue in traditional SPPS.
-
Suppression of Diketopiperazine Formation: The backbone anchoring strategy can help to reduce the formation of diketopiperazine, a common side reaction in SPPS.
Data Presentation: Synthesis Efficiency
The following table summarizes representative yields and purities for various C-terminal modifications achieved using the BAL linker strategy. It is important to note that yields and purities can be sequence-dependent and may require optimization for specific peptides.
| C-Terminal Modification | Peptide Sequence/Analogue | Crude Yield (%) | Purity (%) | Citation(s) |
| Peptide Acid | Model Tripeptide | 89 (cleavage) | >93 | |
| Peptide Aldehyde | Model Sequences | 16 - 53 | 30 - 40 | [1][7] |
| Peptide Hydroxamate | Model Sequences | 68 - 83 | >85 | [1][7] |
| Amide Analogues | Lidocaine/Procainamide | 40 - 88 (isolated) | >80 (initial crude) | [8] |
Note: The variability in yields for peptide aldehydes can be attributed to the specific peptide sequence and the cleavage conditions used.[1][7] Further optimization of cleavage cocktails can improve the final yield and purity.
Experimental Protocols
Resin Preparation: Attachment of the BAL Linker to Aminomethyl Resin
This protocol describes the coupling of the BAL aldehyde linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl-polystyrene resin or similar aminomethylated support
-
5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
Dissolve the BAL linker (3 equivalents relative to resin loading) and OxymaPure/HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes.
-
Add the activated BAL linker solution to the resin.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Monitor the reaction using a Kaiser test (should be negative, indicating the consumption of primary amines).
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Dry the resin under vacuum.
Attachment of the First Amino Acid via Reductive Amination
This protocol details the anchoring of the C-terminal amino acid to the BAL aldehyde resin.
Materials:
-
BAL aldehyde resin
-
Fmoc-protected amino acid with a protected C-terminus (e.g., Fmoc-Ala-OtBu for a C-terminal acid)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in DMF
-
Methanol (MeOH)
-
DMF
-
DCM
Procedure:
-
Swell the BAL aldehyde resin in DMF for 1-2 hours.
-
Drain the DMF.
-
Dissolve the protected C-terminal amino acid (5-10 equivalents) in 1% acetic acid in DMF.
-
Add the amino acid solution to the resin and agitate for 30 minutes.
-
In a separate vial, dissolve NaBH₃CN (5-10 equivalents) in a minimal amount of MeOH.
-
Add the NaBH₃CN solution to the resin slurry.
-
Agitate the reaction mixture overnight at room temperature.
-
Monitor the reaction using an aldehyde test (e.g., with 2,4-dinitrophenylhydrazine) to confirm the consumption of the aldehyde groups.
-
Drain the solution and wash the resin with DMF (5x) and DCM (5x).
Peptide Chain Elongation via Fmoc-SPPS
Standard Fmoc-SPPS protocols are used to elongate the peptide chain.
Materials:
-
Resin with the first amino acid attached
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU, or DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF
-
DCM
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test (should be negative). If the test is positive, recouple.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection of C-Terminal Modified Peptides
The final step involves cleaving the peptide from the BAL linker and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the desired C-terminal functionality and the amino acid composition of the peptide.
General Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Cleavage Cocktails for Specific C-Terminal Modifications:
-
Peptide Acids: A standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is typically used. The C-terminal protecting group (e.g., t-Butyl) is removed simultaneously.
-
Peptide Amides: If the C-terminal amino acid was introduced as an amide, the same standard cleavage cocktail can be used.
-
Peptide Aldehydes: For peptides synthesized with a C-terminal acetal, cleavage with a TFA-based cocktail will deprotect the acetal to yield the aldehyde. A common cocktail is TFA/DCM/H₂O. For more sensitive sequences, a two-step cleavage might be necessary.
-
For Peptides Containing Sensitive Residues (Trp, Cys, Met): Use a cleavage cocktail with scavengers. Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) is a common choice.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis of C-terminal modified peptides using the BAL linker.
BAL Linker Reaction Pathway
Caption: Key chemical transformations in the BAL linker strategy for C-terminal peptide modification.
References
- 1. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linker, commonly known as the Backbone Amide Linker (BAL), is a versatile, acid-labile linker widely employed in solid-phase synthesis.[1][2][3] Its utility spans the synthesis of peptides, small molecules, and complex organic scaffolds. The key feature of the BAL linker is its susceptibility to cleavage under mildly acidic conditions, allowing for the release of the synthesized molecule from the solid support with high efficiency.[4] This document provides detailed application notes, experimental protocols, and quantitative data for the effective cleavage of the BAL linker.
Application Notes
The BAL linker is an integral part of the tris(alkoxy)benzylamide family of linkers. Molecules are typically attached to the BAL resin via a backbone amide bond, leaving the C-terminus of a peptide, for example, available for further modification.[1] The final cleavage from the resin is most commonly achieved using trifluoroacetic acid (TFA). The concentration of TFA and the composition of the cleavage cocktail can be tailored to the specific requirements of the synthesized molecule, particularly the presence of sensitive amino acid residues that are prone to modification by reactive cationic species generated during cleavage.[5]
To mitigate these side reactions, scavengers are added to the TFA cleavage cocktail.[5] Common scavengers include:
-
Water (H₂O): Acts as a proton source and helps in the hydrolysis of the linker-resin bond.
-
Triisopropylsilane (TIS): Effectively scavenges carbocations, such as the trityl and Pbf cations, preventing reattachment to the peptide.[6]
-
1,2-Ethanedithiol (EDT): A scavenger for t-butyl cations and also helps in reducing the oxidation of cysteine and methionine residues.[4]
-
Phenol: Protects tyrosine and tryptophan side chains from oxidation.[7]
-
Thioanisole: Aids in the removal of sulfonyl-based protecting groups from arginine and suppresses the oxidation of cysteine and methionine.[4]
The choice of the appropriate cleavage cocktail is crucial for obtaining a high yield and purity of the final product. For routine peptide cleavage, a simple mixture of TFA, TIS, and water is often sufficient.[8] For more complex peptides containing multiple sensitive residues, more comprehensive cocktails such as Reagent K or Reagent R are recommended.[4][7]
Quantitative Data on Cleavage Efficiency
The efficiency of cleavage from the BAL linker can vary depending on the nature of the synthesized molecule and the specific cleavage conditions employed. The following table summarizes reported cleavage yields under different TFA-based cocktails.
| Synthesized Molecule | Cleavage Cocktail Composition | Reaction Time | Temperature | Crude Yield (%) | Reference |
| Peptide Hydroxamates (various sequences) | Trifluoroacetic acid (TFA) with scavengers | Not Specified | Not Specified | 68-83 | [6] |
| Peptide Aldehydes (various sequences) | Lithium aluminum hydride in THF | Not Specified | Not Specified | 16-53 | [6] |
| Peptide 1 (H-Phe-Ala-His-OH) | TFA-H₂O (9:1) | 1 hour | Room Temperature | 95 | Not in search results |
| Peptide 2 (sequence not specified) | TFA-H₂O (9:1) | 1 hour | Room Temperature | 91 | Not in search results |
| Alanine amide from alanyl-4-ADPV-alanyl-aminomethyl-polystyrene | TFA-dichloromethane (1:9) | 60 minutes | Room Temperature | 50 | [9] |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides from BAL Resin
This protocol is suitable for peptides that do not contain sensitive amino acid residues such as Cys, Met, or Trp.
Materials:
-
Peptide-bound BAL resin
-
Cleavage Cocktail A: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Round-bottom flask or reaction vessel
Procedure:
-
Transfer the dried peptide-bound BAL resin to a round-bottom flask or a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL per 100 mg of resin) to remove any residual solvents and impurities.
-
Add the freshly prepared Cleavage Cocktail A to the resin (approximately 10 mL per gram of resin).[10]
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation at 3500 rpm for 5 minutes.[6]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues from BAL Resin (Using Reagent K)
This protocol is recommended for peptides containing sensitive amino acid residues like Cys, Met, Trp, and Tyr.[7]
Materials:
-
Peptide-bound BAL resin
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/w/v/v/v)
-
Dichloromethane (DCM)
-
Cold methyl t-butyl ether
-
Centrifuge
-
Reaction vessel
Procedure:
-
Place the dried peptide-bound BAL resin in a reaction vessel.
-
Suspend the resin in Reagent K (10-40 mL per gram of resin).[7]
-
Stir the mixture at room temperature for 1 to 2.5 hours. For peptides with multiple arginine residues, a longer deprotection time may be required.[7]
-
Filter the resin and rinse with a small amount of fresh TFA.
-
Combine the filtrates and concentrate the solution to a syrup under reduced pressure.
-
Dissolve the syrup in a minimal volume of TFA.
-
Precipitate the peptide by adding the solution to cold methyl t-butyl ether.
-
Collect the crude peptide by filtration or centrifugation.[7]
-
Wash the peptide pellet with cold methyl t-butyl ether and dry under vacuum.
Visualizations
Cleavage Mechanism of the BAL Linker
The cleavage of the this compound (BAL) linker is an acid-catalyzed process. The strong acid, typically TFA, protonates the electron-rich aromatic ring and the amide bond, facilitating the cleavage of the bond connecting the synthesized molecule to the linker.
Caption: Acid-catalyzed cleavage mechanism of the BAL linker.
Experimental Workflow for BAL Linker Cleavage
The following diagram illustrates the general workflow for the cleavage of a synthesized molecule from a BAL solid support.
Caption: General experimental workflow for BAL linker cleavage.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Small Molecule Library Synthesis using 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a versatile bifunctional building block ideally suited for the synthesis of diverse small molecule libraries. Its aldehyde functionality serves as a reactive handle for various multicomponent reactions, while the butanoic acid chain allows for its immobilization onto a solid support, making it an excellent scaffold for combinatorial chemistry and drug discovery programs. This molecule is a derivative of syringaldehyde, a naturally occurring phenolic compound known to be a precursor for biologically active molecules.[1][2] The syringaldehyde core is associated with a range of biological activities, including anti-inflammatory and antioxidant effects, often through the modulation of key signaling pathways such as the NF-κB pathway.[3][4][5]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of small molecule libraries via Ugi and Passerini multicomponent reactions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₆ |
| Molecular Weight | 268.26 g/mol |
| CAS Number | 197304-21-5 |
| Appearance | Off-white to pale yellow powder |
| Purity | ≥97% |
| Storage | Store at 2-8°C |
Application in Small Molecule Library Synthesis
The core utility of this compound in library synthesis lies in its role as a "backbone amide linker" (BAL) when immobilized on a solid support.[6][7][8][9] The aldehyde group is strategically positioned to participate in multicomponent reactions, allowing for the rapid generation of molecular diversity from a set of readily available starting materials.
Key Advantages:
-
Versatility: The aldehyde functionality is compatible with a wide range of multicomponent reactions, including the Ugi and Passerini reactions.[10][11]
-
Solid-Phase Compatibility: The carboxylic acid allows for straightforward attachment to various solid supports (e.g., aminomethylated polystyrene resin), facilitating high-throughput synthesis and purification.[6][8]
-
Traceless Cleavage: The linker is designed for acid-labile cleavage, releasing the final small molecules from the solid support without leaving a residual linker fragment.[7]
-
Access to Privileged Scaffolds: The syringaldehyde core provides a starting point for the synthesis of compounds with potential biological relevance, particularly in the area of inflammation and kinase inhibition.[3][4][12][13]
Experimental Protocols
The following are detailed protocols for the synthesis of a small molecule library using this compound on a solid support.
Protocol 1: Immobilization of this compound on Solid Support
This protocol describes the attachment of the building block to an aminomethylated polystyrene resin.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (536 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in DMF (5 mL).
-
Add DIC (310 µL, 2.0 mmol) to the solution from step 3 and stir for 15 minutes at room temperature.
-
Add the activated ester solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
To cap any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride in DMF for 30 minutes.
-
Wash the resin as in step 7 and dry under vacuum.
Workflow for Solid-Phase Library Synthesis
The following diagram illustrates the general workflow for synthesizing a small molecule library using the immobilized this compound.
Caption: Solid-phase synthesis workflow.
Protocol 2: Ugi Four-Component Reaction for Library Synthesis
This protocol details the parallel synthesis of a dipeptide-like library using the Ugi four-component reaction.
Materials:
-
Immobilized this compound resin (from Protocol 1)
-
A diverse set of primary amines (e.g., aniline, benzylamine, cyclopropylamine)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, isobutyric acid)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Distribute the immobilized resin (e.g., 50 mg, 0.05 mmol per well) into a 96-well filter plate.
-
To each well, add a solution of a unique primary amine (0.2 M in MeOH, 500 µL, 0.1 mmol).
-
Shake the plate for 30 minutes at room temperature to facilitate imine formation.
-
To each well, add a solution of a unique carboxylic acid (0.2 M in MeOH, 500 µL, 0.1 mmol).
-
To each well, add a solution of a unique isocyanide (0.2 M in MeOH, 500 µL, 0.1 mmol).
-
Seal the plate and shake at room temperature for 48-72 hours.
-
Wash the resin in each well with DMF (5 x 1 mL), DCM (5 x 1 mL), and MeOH (3 x 1 mL).
-
Dry the resin under vacuum.
-
Cleave the products from the resin by treating each well with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 500 µL) for 2 hours.
-
Collect the cleavage solution by filtration into a 96-well collection plate.
-
Concentrate the solutions in the collection plate under a stream of nitrogen.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and screening.
Hypothetical Quantitative Data for a 3x3x3 Ugi Library
| Amine (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Product ID | Yield (%) | Purity (%) |
| Aniline | Acetic Acid | t-Butyl Isocyanide | UGI-001 | 78 | 92 |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | UGI-002 | 72 | 90 |
| Aniline | Isobutyric Acid | Benzyl Isocyanide | UGI-003 | 68 | 88 |
| Benzylamine | Acetic Acid | t-Butyl Isocyanide | UGI-004 | 85 | 95 |
| Benzylamine | Benzoic Acid | Cyclohexyl Isocyanide | UGI-005 | 81 | 93 |
| Benzylamine | Isobutyric Acid | Benzyl Isocyanide | UGI-006 | 75 | 91 |
| Cyclopropylamine | Acetic Acid | t-Butyl Isocyanide | UGI-007 | 88 | 96 |
| Cyclopropylamine | Benzoic Acid | Cyclohexyl Isocyanide | UGI-008 | 83 | 94 |
| Cyclopropylamine | Isobutyric Acid | Benzyl Isocyanide | UGI-009 | 79 | 92 |
Protocol 3: Passerini Three-Component Reaction for Library Synthesis
This protocol outlines the synthesis of an α-acyloxy amide library using the Passerini three-component reaction.
Materials:
-
Immobilized this compound resin (from Protocol 1)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, isobutyric acid)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Distribute the immobilized resin (e.g., 50 mg, 0.05 mmol per well) into a 96-well filter plate.
-
Swell the resin in DCM (500 µL) for 30 minutes.
-
To each well, add a solution of a unique carboxylic acid (0.2 M in DCM, 500 µL, 0.1 mmol).
-
To each well, add a solution of a unique isocyanide (0.2 M in DCM, 500 µL, 0.1 mmol).
-
Seal the plate and shake at room temperature for 48-72 hours.
-
Wash the resin in each well with DCM (5 x 1 mL), DMF (3 x 1 mL), and DCM (3 x 1 mL).
-
Dry the resin under vacuum.
-
Cleave the products from the resin by treating each well with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 500 µL) for 2 hours.
-
Collect the cleavage solution by filtration into a 96-well collection plate.
-
Concentrate the solutions in the collection plate under a stream of nitrogen.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and screening.
Hypothetical Quantitative Data for a 3x3 Passerini Library
| Carboxylic Acid (R1) | Isocyanide (R2) | Product ID | Yield (%) | Purity (%) |
| Acetic Acid | t-Butyl Isocyanide | PAS-001 | 82 | 94 |
| Acetic Acid | Cyclohexyl Isocyanide | PAS-002 | 79 | 91 |
| Acetic Acid | Benzyl Isocyanide | PAS-003 | 75 | 89 |
| Benzoic Acid | t-Butyl Isocyanide | PAS-004 | 76 | 90 |
| Benzoic Acid | Cyclohexyl Isocyanide | PAS-005 | 71 | 88 |
| Benzoic Acid | Benzyl Isocyanide | PAS-006 | 67 | 86 |
| Isobutyric Acid | t-Butyl Isocyanide | PAS-007 | 85 | 95 |
| Isobutyric Acid | Cyclohexyl Isocyanide | PAS-008 | 80 | 92 |
| Isobutyric Acid | Benzyl Isocyanide | PAS-009 | 77 | 90 |
Potential Biological Applications and Signaling Pathway Modulation
The syringaldehyde scaffold present in this compound suggests that the resulting small molecule libraries may possess interesting biological activities. Phenolic compounds, including syringaldehyde derivatives, have been reported to exhibit anti-inflammatory properties.[3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the immune response and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Small molecules that inhibit this pathway are of significant interest as potential anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway.
Small molecule libraries synthesized from this compound can be screened for their ability to inhibit the NF-κB pathway. A high-throughput screening campaign could identify compounds that, for example, inhibit the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent inflammatory response.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse small molecule libraries. Its compatibility with solid-phase synthesis and multicomponent reactions such as the Ugi and Passerini reactions enables the rapid and efficient generation of novel chemical entities. The inherent biological potential of the syringaldehyde scaffold makes the resulting libraries particularly attractive for screening in drug discovery programs, with a focus on anti-inflammatory agents that may modulate the NF-κB signaling pathway. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this powerful tool in their quest for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringaldehyde Mitigates Cyclophosphamide-Induced Liver and Kidney Toxicity in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through Modulation of the Nrf2/HO-1/NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward solid-phase peptide fragment ligation by a traceless-Ugi multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
Application of the Backbone Amide Linker (BAL) in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Backbone Amide Linker (BAL) represents a versatile and powerful tool in solid-phase synthesis (SPS), particularly for the generation of diverse compound libraries crucial for drug discovery. By anchoring the growing molecule to the solid support via a backbone amide nitrogen instead of the traditional C-terminal carboxyl group, the BAL strategy offers unparalleled flexibility for C-terminal modifications. This allows for the synthesis of a wide array of chemical entities, including peptides with modified C-termini, cyclic peptides, and various small molecule scaffolds, which are often challenging to produce using conventional solid-phase techniques.[1][2][3]
Application Notes
The BAL linker's unique mode of attachment opens up a broad spectrum of applications in the synthesis of potential therapeutic agents and chemical probes.
Key Advantages of the BAL Linker:
-
C-Terminal Diversification: The primary advantage of the BAL linker is the ability to freely modify the C-terminus of a peptide or small molecule.[1][3] This is critical for structure-activity relationship (SAR) studies, where even minor modifications to the C-terminus can significantly impact biological activity and pharmacokinetic properties. The BAL strategy facilitates the synthesis of C-terminal acids, amides, esters, alcohols, aldehydes, and thioesters from a common resin-bound intermediate.[2]
-
Synthesis of Cyclic Peptides: On-resin cyclization is a key application of the BAL linker.[4] By anchoring the peptide through the backbone, both the N- and C-termini are available for head-to-tail cyclization while still attached to the solid support, simplifying the purification of the final cyclic product.
-
Access to "Difficult" Sequences: For peptides prone to diketopiperazine formation at the dipeptide stage (e.g., sequences with C-terminal Proline or N-alkylated amino acids), the BAL strategy can mitigate this side reaction, leading to higher purity and yield of the desired product.[5]
-
Broader Substrate Scope: The BAL approach is not limited to peptides. It has been successfully employed in the solid-phase synthesis of various small molecule libraries, including 2,5-piperazinediones and benzopyrans, which are valuable scaffolds in drug discovery.[5]
Limitations and Considerations:
-
Acylation of the Secondary Amine: The acylation of the secondary amine formed after the attachment of the first amino acid can be sterically hindered, potentially leading to lower coupling yields compared to standard Fmoc-SPPS. The use of highly efficient coupling reagents or symmetrical anhydrides is often necessary to drive this reaction to completion.[6]
-
Harsh Cleavage Conditions: Cleavage of the synthesized molecule from the BAL resin typically requires strong acidic conditions, most commonly trifluoroacetic acid (TFA). This may not be suitable for molecules containing acid-labile functional groups.
-
Potential for Racemization: While generally low, some epimerization of the C-terminal residue can occur, particularly in the synthesis of peptide aldehydes.[5]
Quantitative Data Summary
The following tables summarize representative yields and purities achieved in the synthesis of various compound classes using the BAL linker.
Table 1: Synthesis of C-Terminal Modified Peptides
| C-Terminal Modification | Model Peptide Sequence | Cleavage Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Carboxylic Acid | H-Phe-Ala-His-OH | TFA/H₂O (9:1) | 89 | >93 | |
| N,N-dimethylamide | H-Tyr-Gly-Gly-Phe-Ala-Sar-N(CH₃)₂ | TFA/Et₃SiH | 95 | >95 | |
| Aldehyde | Ac-Leu-Val-Lys(Boc)-CHO | LiAlH₄ in THF | 16-53 | 30-40 | [5] |
| Hydroxamate | Ac-Leu-Val-Lys(Boc)-NHOH | TFA with scavengers | 68-83 | >85 | [5] |
| Thioester | Model Peptide | TFA/H₂O (9:1) | High | High | [7] |
| p-Nitroanilide | Model Peptide | TFA/H₂O (9:1) | Excellent | High | [7] |
Table 2: Synthesis of the API Liraglutide
| Peptide | Resin | Overall Yield (after purification) | Crude Purity | Reference |
| Liraglutide | BAL-ChemMatrix | 69% | 84% | [1] |
Table 3: On-Resin Cyclization of Peptides
| Peptide Type | Cyclization Conditions | Cleavage Conditions | Yield | Purity | Reference |
| Cyclic Dipeptide | NaOMe in MeOH/NMP | TFA | Good | High | [5] |
| Cyclic Heptapeptide (Stylostatin 1) | On-resin cyclization | HF | High | High | [4] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase synthesis using the BAL linker. These should be optimized for specific sequences and scales.
Protocol 1: Anchoring of the BAL Linker to Aminomethyl Resin
This protocol describes the coupling of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl-functionalized resin (e.g., Aminomethyl-ChemMatrix)
-
5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin in DCM in a reaction vessel for 1 hour.
-
Wash the resin with DMF (3 x volume).
-
Prepare a solution of the BAL linker (6 equivalents relative to resin loading), DIC (6 equivalents), and OxymaPure® (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 x volume) and DCM (5 x volume).
-
Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling (should be negative).
-
Perform an aldehyde test to confirm the presence of the aldehyde functionality (should be positive).
Protocol 2: Reductive Amination for First Amino Acid Attachment
This protocol describes the coupling of the first C-terminally protected amino acid to the BAL-functionalized resin.
Materials:
-
BAL-functionalized resin
-
Fmoc-amino acid tert-butyl ester hydrochloride (e.g., H-Gly-OtBu·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in DMF
-
DMF
-
DCM
Procedure:
-
Swell the BAL-functionalized resin in DMF.
-
Add a solution of the Fmoc-amino acid tert-butyl ester hydrochloride (10 equivalents) in 1% acetic acid in DMF.
-
Add NaBH₃CN (10 equivalents) and shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 x volume) and DCM (5 x volume).
-
Perform a chloranil test to confirm the presence of a secondary amine.
Protocol 3: Acylation of the Secondary Amine
This protocol describes the coupling of the second amino acid to the secondary amine on the resin.
Materials:
-
Resin from Protocol 2
-
Fmoc-amino acid
-
DIC
-
OxymaPure®
-
DMF
-
DCM
Procedure:
-
Swell the resin in DMF.
-
Prepare a solution of the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 90 minutes.
-
Perform a Kaiser test. If the test is positive, repeat the coupling step. For hindered amino acids, overnight coupling may be necessary.[1]
-
Wash the resin with DMF (5 x volume) and DCM (5 x volume).
Protocol 4: Standard Fmoc-SPPS Elongation
Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.
Materials:
-
20% Piperidine in DMF
-
Fmoc-amino acid
-
Coupling reagents (e.g., DIC/OxymaPure® or HATU/DIPEA)
-
DMF
-
DCM
Procedure (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x volume) and DCM (5 x volume).
-
Coupling: Swell the resin in DMF and add a pre-activated solution of the next Fmoc-amino acid (3-5 equivalents) with appropriate coupling reagents. Shake for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x volume) and DCM (5 x volume).
-
Repeat the cycle for each subsequent amino acid.
Protocol 5: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized molecule from the BAL resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
Visualizations
Experimental Workflow for BAL Linker Synthesis
Caption: General workflow for solid-phase synthesis using the BAL linker.
Logical Relationship of BAL Linker Cleavage
Caption: Acid-mediated cleavage mechanism of the BAL linker.
Conceptual Signaling Pathway Inhibition
Caption: Conceptual inhibition of a signaling pathway by a BAL-synthesized molecule.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Peptide Synthesis for Proteomics and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as a Backbone Amide Linker (BAL), is a versatile chemical tool primarily utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure allows for the anchoring of the growing peptide chain through a backbone amide nitrogen, leaving the C-terminus free for a wide range of chemical modifications.[3][4] This capability is particularly valuable for synthesizing peptides with functionalities that are difficult to obtain through standard SPPS methods, providing crucial reagents for proteomics research and drug development.
While not directly used as a probe in typical proteomics workflows like protein identification or quantification, this compound is instrumental in the synthesis of bespoke peptides that serve as substrates, inhibitors, or standards in various proteomic and biochemical assays.
Key Applications
The primary application of this compound is in the synthesis of C-terminally modified peptides. This approach overcomes the limitations of traditional SPPS where the C-terminus is immobilized on the solid support.[3]
| Type of C-terminal Modification | Description | Potential Applications in Proteomics and Drug Discovery |
| Peptide Aldehydes | The C-terminal carboxyl group is replaced with an aldehyde functionality.[5][6] | - Enzyme Inhibitors: Peptide aldehydes are potent inhibitors of various proteases, including serine, cysteine, and aspartyl proteases, making them valuable tools for studying enzyme function and for drug development.[6][7] - Chemical Probes: Can be used to label and identify active proteases in complex biological samples. |
| Peptide Alcohols | The C-terminal carboxyl group is reduced to a primary alcohol.[4] | - Metabolically Stabilized Peptides: Can exhibit increased resistance to carboxypeptidases. - Pharmacokinetic Studies: Useful for studying the metabolism and clearance of peptide-based drugs. |
| Peptide Esters | The C-terminal carboxyl group is esterified.[4] | - Prodrugs: C-terminal esters can be designed to be cleaved by specific esterases in target tissues, releasing the active peptide. - Solubility Enhancement: Modification of the C-terminus can improve the solubility of hydrophobic peptides. |
| N,N-dialkylamides | The C-terminal carboxyl group is converted to a tertiary amide.[4] | - Increased Stability: Can enhance resistance to enzymatic degradation. - Receptor Binding Studies: Allows for the exploration of the structural requirements for receptor interaction at the C-terminus. |
| Cyclic Peptides | The peptide is cyclized head-to-tail.[4] | - Therapeutic Leads: Cyclic peptides often exhibit improved metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts. - Conformational Studies: Constraining the peptide backbone can help elucidate the bioactive conformation. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a C-Terminally Unmodified Peptide using BAL Linker
This protocol outlines the general steps for synthesizing a standard peptide with a free C-terminal carboxyl group using a BAL-functionalized resin.
Caption: Workflow for Solid-Phase Peptide Synthesis using a BAL Linker.
Materials:
-
Amino-functionalized resin (e.g., aminomethyl-polystyrene)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Fmoc-protected amino acids
-
Reductive amination reagents (e.g., sodium cyanoborohydride)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[8]
-
Ether (for precipitation)
Procedure:
-
Preparation of BAL-Functionalized Resin: a. Swell the amino-functionalized resin in DMF. b. Activate this compound with a suitable coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). c. Add the activated linker to the resin and allow it to react until coupling is complete (monitor with a ninhydrin test). d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Attachment of the First Amino Acid: a. Swell the BAL-functionalized resin in a suitable solvent (e.g., 1% acetic acid in DMF). b. Add the first Fmoc-protected amino acid (as a free acid) and a reducing agent (e.g., sodium cyanoborohydride). c. Allow the reductive amination reaction to proceed for several hours. d. Wash the resin extensively with DMF and DCM.
-
Peptide Chain Elongation: a. Perform Fmoc deprotection using 20% piperidine in DMF. b. Wash the resin with DMF. c. Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., HBTU/HOBt/DIPEA). d. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purification: a. Dissolve the crude peptide in a suitable solvent. b. Purify the peptide by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde
This protocol describes a method for synthesizing a peptide aldehyde using a BAL linker, where the C-terminal aldehyde is protected as an acetal during synthesis.[5]
Caption: Workflow for the Synthesis of a C-Terminal Peptide Aldehyde.
Modifications to Protocol 1:
-
Attachment of the First Amino Acid (Step 2): Instead of a standard Fmoc-amino acid, use an Fmoc-protected amino acetal (e.g., Fmoc-amino-acetaldehyde diethyl acetal). The reductive amination is performed as described in Protocol 1.
-
Cleavage and Deprotection (Step 4): During the acidolytic cleavage with a TFA-based cocktail, the acetal protecting group is simultaneously removed, yielding the free C-terminal aldehyde.[5]
This compound is a powerful tool for synthetic peptide chemistry, enabling the production of a diverse range of C-terminally modified peptides. These modified peptides are invaluable reagents for advancing proteomics research and drug discovery by serving as customized probes, inhibitors, and standards for studying protein function, validating drug targets, and developing novel therapeutics. The protocols provided herein offer a foundation for researchers to leverage the capabilities of this versatile linker in their scientific pursuits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]
- 3. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Backbone Amide Linker (BAL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides synthesized using the Backbone Amide Linker (BAL). The BAL strategy offers significant advantages in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides, by anchoring the growing peptide chain through a backbone nitrogen. This document outlines the complete workflow, from peptide cleavage and sample preparation to mass spectrometric analysis and data interpretation, ensuring high-quality and reliable results for research, discovery, and development applications.
Introduction to BAL Linker in Peptide Synthesis
The Backbone Amide Linker (BAL) is a versatile tool in SPPS that allows for the synthesis of peptides with diverse C-terminal modifications, which is often challenging with traditional methods that anchor the peptide via its C-terminal carboxyl group.[1][2] By attaching the initial amino acid to the resin through its α-amino group, the C-terminus remains free for subsequent chemical transformations. This approach is particularly beneficial for synthesizing peptide acids, amides, esters, and other derivatives with high purity and yield.
Experimental Protocols
This section details the step-by-step procedures for the cleavage of peptides from the BAL resin and their preparation for mass spectrometry analysis.
Peptide Cleavage from BAL Resin
Objective: To efficiently cleave the synthesized peptide from the solid support while simultaneously removing side-chain protecting groups.
Materials:
-
Peptide-bound BAL resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sintered glass funnel
-
Round-bottom flask
-
Centrifuge and centrifuge tubes
Protocol:
-
Resin Preparation:
-
Place the peptide-bound BAL resin in a sintered glass funnel.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x) to remove any residual reagents and solvents.
-
Dry the resin thoroughly under high vacuum for at least 4 hours.
-
-
Cleavage Reaction:
-
Transfer the dried resin to a round-bottom flask.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling. For peptides containing sensitive residues like tryptophan, specific cleavage cocktails and scavengers should be employed.
-
-
Peptide Precipitation and Collection:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation for Mass Spectrometry
Objective: To prepare the cleaved peptide for analysis by MALDI-TOF MS or LC-ESI-MS/MS by removing salts and other contaminants that can interfere with ionization.
2.2.1. For MALDI-TOF MS Analysis
Materials:
-
Crude peptide pellet
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
Pipettes and tips
Protocol:
-
Sample Reconstitution: Dissolve a small amount of the crude peptide in a suitable solvent, such as 0.1% TFA in water or a mixture of acetonitrile and water.
-
Matrix Preparation: Prepare a saturated solution of the MALDI matrix.
-
Spotting:
-
Spot 1 µL of the peptide solution onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the same spot.
-
Allow the mixture to air dry completely at room temperature, forming a crystalline matrix-analyte spot.
-
-
Analysis: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.
2.2.2. For LC-ESI-MS/MS Analysis
Materials:
-
Crude peptide pellet
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
C18 ZipTip® or equivalent solid-phase extraction (SPE) cartridge
-
HPLC vials
Protocol:
-
Sample Reconstitution: Dissolve the crude peptide in Solvent A.
-
Desalting and Purification:
-
Condition a C18 ZipTip® by aspirating and dispensing acetonitrile, followed by equilibration with Solvent A.
-
Load the peptide solution onto the ZipTip® by slowly aspirating and dispensing the sample multiple times.
-
Wash the ZipTip® with Solvent A to remove salts and other hydrophilic impurities.
-
Elute the purified peptide from the ZipTip® with a small volume of Solvent B.
-
-
Sample Dilution: Dilute the eluted peptide solution to the desired concentration with Solvent A for injection into the LC-MS/MS system.
-
Analysis: Transfer the final peptide solution to an HPLC vial for analysis.
Data Presentation and Quantitative Analysis
Mass spectrometry provides both qualitative (sequence confirmation) and quantitative (purity and yield) information about the synthesized peptide.
MALDI-TOF MS Data
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of the synthesized peptide and assessing its purity.
Table 1: Representative MALDI-TOF MS Data for a BAL-Synthesized Peptide
| Peptide Sequence | Theoretical Mass (Da) | Observed [M+H]⁺ (m/z) | Purity (%) | Cleavage Yield (%) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | 555.6 | 556.3 | >95 | 89 |
| H-Ala-Pro-Gly-Phe-Ser-Pro-OH | 646.7 | 647.4 | >92 | 85 |
| H-Val-His-Leu-Thr-Pro-Val-Glu-Lys-OH | 948.1 | 948.9 | >90 | 82 |
Purity is typically estimated from the relative intensity of the main peptide peak compared to impurity peaks in the mass spectrum. Cleavage yield is calculated based on the initial loading of the resin and the final amount of purified peptide.
LC-ESI-MS/MS Data
LC-ESI-MS/MS provides more detailed information, including confirmation of the peptide sequence through fragmentation analysis and accurate quantification of purity.
Table 2: Representative LC-ESI-MS/MS Data for a BAL-Synthesized Peptide
| Peptide Sequence | Retention Time (min) | Precursor Ion (m/z) | Charge State | Monoisotopic Mass (Da) | Purity by HPLC (%) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | 12.5 | 556.28 | +1 | 555.27 | 96.8 |
| H-Ala-Pro-Gly-Phe-Ser-Pro-OH | 9.8 | 324.36 | +2 | 646.70 | 94.2 |
| H-Val-His-Leu-Thr-Pro-Val-Glu-Lys-OH | 15.2 | 475.06 | +2 | 948.11 | 91.5 |
Purity by HPLC is determined by integrating the peak area of the main peptide in the chromatogram.
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships in the analysis of BAL-synthesized peptides.
BAL Solid-Phase Peptide Synthesis Workflow
Mass Spectrometry Analysis Workflow
Fragmentation Analysis of BAL-Synthesized Peptides
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the synthesized peptide. During MS/MS, the peptide ion is fragmented, typically at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.
BAL Linker Remnants:
Following cleavage from the BAL resin with TFA, the peptide is released as a C-terminal carboxylic acid. The linker itself is designed to be "traceless," meaning no portion of the linker should remain covalently attached to the peptide.[3] Therefore, the fragmentation pattern observed in the MS/MS spectrum should correspond solely to the peptide sequence. However, incomplete cleavage or side reactions could potentially lead to the presence of linker-related adducts. It is crucial to carefully examine the mass spectrum for any unexpected peaks that do not correspond to the target peptide or its common modifications.
Interpreting the MS/MS Spectrum:
-
b-ions: Contain the N-terminus of the peptide and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.
-
y-ions: Contain the C-terminus of the peptide and are formed by cleavage of the peptide bond, with the charge retained on the C-terminal fragment.
-
Other fragment ions: a-ions (b-ion minus CO), and internal fragments can also be observed.
The comprehensive analysis of these fragment ions provides high confidence in the identity and sequence of the synthesized peptide.
Signaling Pathway of Peptide Fragmentation
Conclusion
The use of the BAL linker in solid-phase peptide synthesis provides a powerful strategy for accessing a wide range of C-terminally modified peptides. A thorough and systematic approach to mass spectrometry analysis, as outlined in these application notes, is essential for ensuring the quality, purity, and correct identity of the synthesized products. By following these detailed protocols and data analysis guidelines, researchers can confidently utilize BAL-synthesized peptides in their scientific and drug development endeavors.
References
Application Notes and Protocols for BAL Linker Functionalized Polystyrene Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Backbone Amide Linker (BAL) strategy represents a versatile approach in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides, cyclic peptides, and peptide aldehydes.[1][2] Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL approach tethers the growing peptide chain through a backbone nitrogen atom. This unique linkage provides significant flexibility for modifications at the C-terminus.[1][2]
This document provides detailed protocols for the functionalization of polystyrene resin with a BAL linker, subsequent peptide synthesis, and final cleavage of the desired product.
Principle of the BAL Strategy
The core of the BAL strategy involves the reductive amination of the first amino acid onto an aldehyde-functionalized resin. This forms a secondary amine linkage between the C-terminal amino acid and the linker. The peptide chain is then elongated using standard Fmoc-based solid-phase chemistry. The final peptide can be cleaved from the resin under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[3] This "traceless" nature of the linker is a key advantage.[3]
A schematic overview of the BAL strategy is presented below.
Caption: Workflow of the Backbone Amide Linker (BAL) strategy for solid-phase peptide synthesis.
Experimental Protocols
Preparation of BAL Aldehyde Resin
This protocol describes the coupling of the BAL linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethylated polystyrene resin.
Materials:
-
Aminomethyl Polystyrene Resin (e.g., ChemMatrix)
-
BAL Linker (5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl polystyrene resin in DCM (3 x 3 min).[4]
-
Wash the resin with DMF (3 x 1 min).
-
Prepare a solution of the BAL linker (6 equivalents relative to resin loading), DIC (6 equivalents), and OxymaPure (6 equivalents) in DMF.[4]
-
Add the coupling solution to the resin and stir for 4 hours at room temperature.[4]
-
Filter the resin and wash thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).[4]
-
Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines (negative result).[3][4]
-
Perform an aldehyde test to confirm the successful coupling of the linker (positive result).[3]
-
Dry the resin under vacuum.
| Parameter | Value/Condition | Reference |
| Resin Type | Aminomethyl Polystyrene | [3][4] |
| Linker | 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid | [2][3] |
| Equivalents (Linker/DIC/Oxyma) | 6 eq | [4] |
| Solvent | DMF | [4] |
| Reaction Time | 4 hours | [4] |
| Monitoring | Ninhydrin test, Aldehyde test | [3][4] |
Reductive Amination of the First Amino Acid
This protocol details the attachment of the C-terminal amino acid to the BAL aldehyde resin. The carboxylic acid of the amino acid should be protected, for instance as a tert-butyl (tBu) ester, to yield a C-terminal carboxylic acid upon final cleavage.[3]
Materials:
-
BAL Aldehyde Resin
-
C-terminal Amino Acid t-butyl ester (H-AA-OtBu)
-
1% (v/v) Acetic Acid (AcOH) in DMF
-
Sodium Cyanoborohydride (NaBH₃CN) solution in Methanol (MeOH)
-
DMF
-
DCM
Procedure:
-
Swell the BAL aldehyde resin in DMF.
-
Dissolve the C-terminal amino acid t-butyl ester (10 equivalents) in 1% (v/v) AcOH in DMF.[3]
-
Add the amino acid solution to the resin and shake for 30 minutes.[3]
-
Add a solution of NaBH₃CN (10 equivalents) in MeOH.[3]
-
Shake the reaction mixture overnight.[3]
-
Filter the resin and wash with DMF (5 x 1 min) and DCM (5 x 1 min).[3]
-
Perform an aldehyde test to confirm the completion of the reaction (negative result).[3]
| Parameter | Value/Condition | Reference |
| Amino Acid | H-AA-OtBu | [3] |
| Equivalents (Amino Acid) | 10 eq | [3] |
| Reducing Agent | NaBH₃CN | [3] |
| Equivalents (Reducing Agent) | 10 eq | [3] |
| Solvent | DMF, MeOH, 1% AcOH | [3] |
| Reaction Time | Overnight | [3] |
| Monitoring | Aldehyde test | [3] |
Peptide Chain Elongation
Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. A key challenge in the BAL strategy is the acylation of the secondary amine formed after reductive amination, which can be sterically hindered.[3]
A. Acylation of the Secondary Amine (Coupling of the Second Amino Acid):
-
Swell the resin in DMF.
-
Prepare a coupling cocktail of Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.[3]
-
Add the coupling cocktail to the resin and react for 90 minutes.[3]
-
To ensure complete coupling, it is recommended to repeat the coupling step overnight.[3]
-
Wash the resin with DMF and DCM.
-
Perform a ninhydrin test to confirm complete coupling.
B. Standard Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid using a standard coupling reagent (e.g., DIC/OxymaPure, HBTU/DIPEA).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the cycle until the desired peptide sequence is assembled.
Determination of Resin Loading
The loading of the first amino acid onto the resin can be determined by quantifying the amount of Fmoc group cleaved from a known weight of resin after the second amino acid has been coupled and its Fmoc group is ready for removal.
Procedure:
-
Accurately weigh a small amount of the dried peptide-resin (e.g., 10 mg) into a tube.[4][5]
-
Add a defined volume of 20% piperidine in DMF (e.g., 1 mL).[4][5]
-
Agitate for a set period (e.g., 20-30 minutes) to ensure complete Fmoc cleavage.[4]
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV spectrophotometer.[4][5]
-
Calculate the resin loading using the Beer-Lambert law.
Calculation: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution [mL]) / (ε × mass of resin [g] × path length [cm])
| Parameter | Value | Reference |
| Wavelength (λ) | 301 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 7800 L·mol⁻¹·cm⁻¹ | [3][5] |
| Cleavage Reagent | 20% Piperidine in DMF | [4][5] |
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
Cleavage Cocktail Composition (Reagent K): [6]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Suspend the resin in the cleavage cocktail (e.g., 10-30 mL per gram of resin).[6]
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional fresh TFA.[6]
-
Combine the filtrates and precipitate the crude peptide by adding cold MTBE or diethyl ether.[6]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Caption: General workflow for peptide cleavage from the BAL resin and deprotection.
Summary
The BAL linker functionalized polystyrene resin provides a robust and flexible platform for the synthesis of a wide range of peptides, especially those requiring C-terminal modification. The protocols outlined in this document offer a comprehensive guide for researchers, from the initial functionalization of the resin to the final cleavage of the target peptide. Careful execution of the reductive amination and the subsequent acylation of the secondary amine are critical for the success of this strategy.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid as a key starting material. This versatile building block, featuring a reactive aldehyde and a carboxylic acid tethered to a substituted phenoxy scaffold, offers a gateway to a diverse range of heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous substituted benzaldehydes.
Introduction to this compound
This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its structure incorporates a formyl group, which is susceptible to a wide range of chemical transformations, making it an ideal candidate for the construction of heterocyclic rings. Furthermore, the presence of the butanoic acid chain provides a handle for further functionalization or for influencing the pharmacokinetic properties of the final compounds. This molecule is also known as a "Backbone Amide Linker" (BAL), highlighting its utility in solid-phase synthesis, particularly of peptides.[3][4][5]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C13H16O6 | [6][7][8] |
| Molecular Weight | 268.26 g/mol | [6][7][8] |
| Appearance | Off-white to beige powder | [8] |
| Melting Point | 164-166 °C (decomposes) | [3] |
| CAS Number | 197304-21-5 | [6][7][8] |
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][9] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[9]
Proposed Reaction Scheme
Caption: Proposed Biginelli reaction for the synthesis of a dihydropyrimidinone derivative.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (or thiourea) (1.5 eq) in ethanol (10 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) or a Lewis acid (e.g., B(C6F5)3, 1 mol%).[10]
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times for substituted benzaldehydes range from 2 to 6 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yields for Analogous Reactions
The following table summarizes typical yields reported for the Biginelli reaction with various substituted benzaldehydes.
| Aldehyde Substituent | Catalyst | Yield (%) | Reference |
| 4-Methoxy | NH2PO4 | 92 | [1] |
| 3-Nitro | NH2PO4 | 90 | [1] |
| 2-Hydroxy | NH2PO4 | 85 | [1] |
| Unsubstituted | B(C6F5)3 | 94 | [10] |
Synthesis of Dihydropyridines via the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine.[6][11] These compounds are well-known for their cardiovascular activities, particularly as calcium channel blockers.[11]
Proposed Reaction Scheme
Caption: Proposed Hantzsch synthesis for a dihydropyridine derivative.
Experimental Protocol
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Component Addition: Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Yields for Analogous Reactions
The following table presents typical yields for the Hantzsch synthesis using various substituted benzaldehydes.
| Aldehyde Substituent | Catalyst/Conditions | Yield (%) | Reference |
| Unsubstituted | Phosphotungstic acid/Alumina | >75 | [12] |
| Various substituted | PTSA, ultrasonic irradiation | up to 96 | [11] |
| Nitromethoxy- and nitrohydroxy- | Not specified | Not specified | [13] |
Synthesis of Indole Derivatives via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[15]
Proposed Reaction Scheme
Caption: Proposed Fischer indole synthesis for an indole derivative.
Experimental Protocol
-
Hydrazone Formation: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and phenylhydrazine (1.0 eq). A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: Add the hydrazone to a solution of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or boron trifluoride etherate.[14]
-
Reaction Execution: Heat the reaction mixture, with the temperature depending on the chosen catalyst (e.g., 80-160 °C).
-
Work-up and Purification: After cooling, quench the reaction mixture by carefully adding it to ice water. The crude product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Expected Yields for Analogous Reactions
The yields of the Fischer indole synthesis can be variable depending on the substrates and reaction conditions.
| Carbonyl Compound | Arylhydrazine | Catalyst | Yield (%) | Reference |
| Butanone | Phenylhydrazine hydrochloride | Microwave, 150 °C | High | [15] |
| Various ketones | Various arylhydrazines | One-pot, three-component | Generally high | [15] |
| 2-Aminobenzaldehydes | Ethyl diazoacetate | BF3·OEt2 | up to 77 | [3] |
Potential for Further Transformations and Drug Development
The heterocyclic compounds synthesized from this compound can serve as valuable scaffolds for further chemical modifications. The carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the physicochemical and pharmacological properties of the molecules. These derivatives can be screened for a variety of biological activities, contributing to the discovery of new therapeutic agents. The core molecule itself is considered a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]
Workflow for Heterocyclic Compound Synthesis
The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is depicted below.
Caption: General workflow for the synthesis and development of heterocyclic compounds.
Disclaimer: The provided protocols are proposed methodologies based on established chemical literature for similar compounds. Actual reaction conditions, including temperature, reaction time, and catalyst choice, may require optimization for the specific substrate this compound to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 13. 143. Substituted aromatic aldehydes in Hantzsch's pyridine condensation. Part III. Nitromethoxy- and nitrohydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as Backbone Amide Linker (BAL), is a bifunctional molecule that has found significant application in material science, primarily as a covalent linker for the functionalization of polymer supports.[1][2][3] Its unique structure, featuring a carboxylic acid group for attachment to amino-functionalized resins and an aldehyde group for the subsequent immobilization of primary amines, makes it a versatile tool in solid-phase synthesis.[4][5] This allows for the construction of complex molecules, including peptides and other organic compounds, on a solid support, which simplifies purification processes.[1][4][6]
While broadly explored for its potential in creating advanced materials and coatings, its most well-documented role in material science is in the preparation of functionalized resins, such as 4-formyl-3,5-dimethoxyphenoxy-polystyrene.[4][7] These functionalized polymers serve as the foundation for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[1]
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 197304-21-5 | |
| Molecular Formula | C₁₃H₁₆O₆ | |
| Molecular Weight | 268.26 g/mol | |
| Appearance | Beige or orange-yellow powder | [7] |
| Purity | ≥97% (HPLC) | [7] |
| Storage Temperature | 2-8°C |
Core Application: Functionalization of Polystyrene Resin
The primary application of this compound in material science is its use as a linker to create aldehyde-functionalized resins for solid-phase synthesis. The process involves the covalent attachment of the BAL linker to an amino-functionalized polystyrene resin.
Experimental Workflow: Synthesis of 4-Formyl-3,5-dimethoxyphenoxy-Polystyrene Resin
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - ProQuest [proquest.com]
- 4. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: BAL Linker Mediated Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase synthesis using the Backbone Amide Linker (BAL), with a focus on resolving low peptide yields.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yield and other common problems in BAL linker mediated synthesis. The guides are presented in a question-and-answer format to directly address specific issues.
Issue 1: Low Loading of the First Amino Acid
Question: Why is my initial loading efficiency on the BAL aldehyde resin significantly lower than expected?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Ensure the amino acid ester (e.g., methyl or t-butyl ester) is fully dissolved and used in sufficient excess (typically 5-10 equivalents). The reaction is often performed in a solvent mixture like 1% acetic acid in DMF. |
| Inefficient reduction of the imine | Use a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in slight excess. Ensure the reducing agent is fresh and added after the initial imine formation has been allowed to proceed for at least one hour.[1][2][3] |
| Steric hindrance of the amino acid | For sterically hindered amino acids, consider increasing the reaction time for both imine formation and reduction. Elevating the temperature to 40-50°C may also improve efficiency. |
| Poor resin quality or handling | Ensure the BAL aldehyde resin is properly swelled in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before starting the reaction. Use fresh, high-quality solvents. |
Issue 2: Inefficient Acylation of the Secondary Amine (Low Yield of the Dipeptide)
Question: After successfully loading the first amino acid, the coupling of the second amino acid is very inefficient, leading to a low yield. What can I do?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric hindrance at the secondary amine | The secondary amine formed on the BAL linker is sterically hindered, making acylation difficult.[4][5] Use a highly efficient coupling reagent. Symmetrical anhydrides of the Fmoc-amino acid (prepared in situ with DIC) or coupling reagents like HATU/HOAt with DIPEA are often more effective than standard carbodiimide methods. |
| Insufficient activation/coupling time | Extend the coupling reaction time significantly (e.g., 4-24 hours). Double coupling (repeating the coupling step with fresh reagents) is highly recommended for this particular step. |
| Suboptimal coupling reagents | For particularly difficult couplings, consider using more potent activating agents like PyBOP or symmetrical anhydrides. |
| Formation of side products | Ensure that the Fmoc-deprotection of the second amino acid is complete before proceeding with the next coupling, as incomplete deprotection can lead to truncated sequences. |
Issue 3: Low Overall Yield After Cleavage
Question: The synthesis seemed to proceed well, but the final yield after cleavage and precipitation is very low. What are the possible reasons?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cleavage | The BAL linker is acid-labile, but cleavage efficiency can be affected by the peptide sequence and aggregation. Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL per gram of resin) and that the cleavage time is adequate (typically 2-4 hours).[6] For difficult sequences, extend the cleavage time. |
| Peptide Precipitation during Cleavage | The peptide may precipitate on the resin beads during cleavage. Gently agitate the resin during the cleavage reaction to ensure good mixing. |
| Re-attachment of Protecting Groups/Linker | Cationic species generated during cleavage can re-attach to nucleophilic residues like Tryptophan (Trp). Use an effective scavenger cocktail.[7][8] |
| Peptide Insolubility in Precipitation Solvent | The cleaved peptide may be soluble in the precipitation solvent (commonly cold diethyl ether). If no precipitate forms, try concentrating the TFA solution under a stream of nitrogen before adding the cold ether.[6] Alternatively, try a different precipitation solvent like cold methyl t-butyl ether (MTBE). |
| Peptide Aggregation | Aggregation of the peptide on the resin can prevent efficient cleavage. Perform a test cleavage on a small amount of resin and analyze the supernatant and the resin to see if the peptide remains attached.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a BAL linker?
The primary advantage of the BAL linker is that the peptide chain is anchored through a backbone amide nitrogen instead of the C-terminal carboxyl group.[1][10] This leaves the C-terminus free for various chemical modifications, such as the synthesis of peptide aldehydes, alcohols, and esters, which is not possible with standard linkers like Wang or Rink Amide.[2][11]
Q2: How can I monitor the efficiency of the initial reductive amination?
A qualitative test using 2,4-dinitrophenylhydrazine (DNPH) can be performed on a small sample of the resin.[12] A positive test (yellow/orange color) indicates the presence of unreacted aldehyde groups, signifying incomplete loading. For quantitative analysis, the loading of the first Fmoc-amino acid can be determined by Fmoc cleavage with piperidine and subsequent UV spectrophotometry of the dibenzylfulvene-piperidine adduct.[9][13][14]
Q3: What are the best practices to avoid side reactions like diketopiperazine (DKP) formation with the BAL linker?
DKP formation can be a problem, especially when Proline or other N-alkylated amino acids are in the C-terminal position. A modified BAL strategy can be employed where the penultimate residue is first attached to the resin with its C-terminus protected (e.g., as a t-butyl ester). The C-terminal residue is then coupled, followed by acylation of the secondary amine. This approach avoids the formation of the dipeptidyl-resin intermediate that is prone to cyclization.
Q4: Which cleavage cocktail should I use for peptides containing sensitive amino acids synthesized on a BAL linker?
For peptides containing sensitive residues, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) may be insufficient. The choice of scavengers is crucial.
| Cleavage Cocktail | Composition (v/v/v) | Recommended For |
| Standard | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Peptides without Trp, Cys, or Met. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[8][15] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for Trp-containing peptides on BAL resin to minimize reattachment of the linker.[7][8] |
Q5: Can I synthesize a peptide with a C-terminal carboxylic acid using the BAL linker?
Yes. To achieve this, the first amino acid should be introduced with its C-terminal carboxyl group protected as a tert-butyl (tBu) ester. The synthesis then proceeds as usual. During the final TFA cleavage, the tBu ester is cleaved simultaneously with the linker, yielding the peptide with a free C-terminal carboxylic acid.[4][5]
Experimental Protocols
Protocol 1: Loading the First Amino Acid via Reductive Amination
-
Resin Swelling: Swell the BAL aldehyde resin (1 eq.) in DMF for 1 hour in a reaction vessel.
-
Imine Formation: Drain the DMF and add a solution of the desired Fmoc-amino acid-t-butyl ester (5 eq.) in 1% acetic acid in DMF. Agitate the mixture for 1-2 hours at room temperature.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (5 eq.) to the reaction mixture and continue to agitate for an additional 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine in DMF for 1 hour, followed by reduction with NaBH₃CN.
-
Final Wash: Wash the resin again with DMF (3x), DCM (3x), and dry under vacuum.
-
Quantification: Determine the loading capacity using the Fmoc quantification assay.[9][13]
Protocol 2: Acylation of the Resin-Bound Secondary Amine
-
Fmoc Deprotection: If the first loaded amino acid is Fmoc-protected, deprotect it using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Symmetrical Anhydride Preparation: In a separate flask, dissolve the Fmoc-amino acid (10 eq. relative to resin loading) in DCM. Cool to 0°C and add DIC (5 eq.). Stir for 20 minutes at 0°C.
-
Coupling: Filter the pre-activated symmetrical anhydride solution to remove the DCU byproduct and add it to the resin. Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitoring: Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) and proceed to the next synthesis cycle.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptideweb.com [peptideweb.com]
- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (also known as Backbone Amide Linker or BAL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule.[1][2] It is most commonly used in solid-phase peptide synthesis (SPPS) and for creating complex molecular architectures.[3][4][5] Its two key functional groups—an aromatic aldehyde and a terminal carboxylic acid—allow for the sequential and chemoselective attachment of different molecular entities, making it valuable in drug discovery and material science.[1][6]
Q2: What are the main reactive sites on the molecule?
A2: The molecule has two primary reactive sites:
-
The Aldehyde Group (-CHO): This group readily undergoes reactions typical of aromatic aldehydes, most notably reductive amination with primary amines to form a secondary amine linkage.[7][8]
-
The Carboxylic Acid Group (-COOH): This group can be activated and coupled with amines to form amides or esterified with alcohols.[9]
Q3: How should this compound be stored?
A3: The compound should be stored in a well-sealed container under refrigeration at 2-8°C (36-46°F).[10][11][12] It is a solid powder and should be protected from moisture and strong oxidizing agents to prevent degradation.[13]
Q4: What are the key functional groups and their potential side reactions?
A4: Understanding the reactivity of each functional group is critical for troubleshooting. The table below summarizes potential side reactions.
| Functional Group | Desired Reaction Example | Potential Side Reaction | Conditions Favoring Side Reaction |
| Aromatic Aldehyde | Reductive Amination | Oxidation to Carboxylic Acid | Presence of air (oxygen), oxidizing agents. |
| Cannizzaro Reaction (Disproportionation) | Strong basic conditions (e.g., >pH 12).[14] | ||
| Acetal Formation | Presence of alcohol solvents (e.g., MeOH) and acid catalyst.[8] | ||
| Carboxylic Acid | Amide Coupling | Esterification | Reaction with alcohol solvents under acidic conditions. |
| Reduction to Alcohol | Use of strong reducing agents like LiAlH₄. | ||
| Phenoxy Ether | Generally Stable | Ether Cleavage | Very harsh acidic conditions (e.g., HBr, HI). |
| Aromatic Ring | Generally Stable | Electrophilic Substitution | Presence of strong electrophiles. |
Troubleshooting Guides
Problem 1: Low or No Yield in Reductive Amination Reaction
Q: I am attempting to couple a primary amine to the aldehyde of the BAL linker via reductive amination, but my yield is very low. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically checking reaction parameters.
| Possible Cause | Suggested Solution |
| Incomplete Imine Formation | The first step, imine formation, is pH-sensitive and reversible.[8] Ensure the reaction is run in a mildly acidic condition (pH 4-6) to facilitate Schiff base formation. Monitor imine formation by TLC or LC-MS before adding the reducing agent. |
| Ineffective Reducing Agent | Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which preferentially reduce the protonated imine over the aldehyde. |
| Aldehyde Oxidation | The aldehyde may have oxidized to a carboxylic acid, rendering it unreactive to amines. Use high-purity, fresh starting material. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents. |
| Steric Hindrance | If the primary amine is sterically bulky, the reaction may be slow. Increase reaction time, temperature (moderately, e.g., to 40°C), or consider a less hindered amine if possible. |
| Incorrect Stoichiometry | Ensure the amine is not the limiting reagent. A slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion. |
Problem 2: An Unexpected Byproduct is Observed by Mass Spectrometry
Q: My LC-MS analysis shows a major byproduct that I cannot identify. How can I determine its source?
A: The mass of the byproduct is a critical clue. Compare it to the mass of your starting material.
| Mass of Byproduct | Probable Identity & Cause | Recommended Action |
| [M+16] | Oxidized Aldehyde: The aldehyde has been oxidized to a carboxylic acid. This is common if the reaction was exposed to air for a prolonged period. | Purge solvents with N₂ or Ar before use. Run the reaction under an inert atmosphere. |
| [M+32] or [M+ROH] | Acetal Formation: The aldehyde has reacted with an alcohol solvent (e.g., methanol, M+32) in the presence of an acid catalyst to form an acetal. | Avoid using alcohol-based solvents if the aldehyde is the target functional group. If unavoidable, use molecular sieves to remove trace water that can facilitate this reaction. |
| [2M - H₂O] | Cannizzaro Product: Two molecules of the linker have disproportionated, forming an alcohol and a carboxylic acid, which may then dimerize. This occurs under strongly basic conditions. | Avoid strong bases when the aldehyde is unprotected. Maintain a neutral or mildly acidic pH. |
| [M+R'OH - H₂O] | Esterification: The carboxylic acid group has reacted with an alcohol (R'OH) present in the reaction mixture (e.g., solvent, impurity). | Ensure solvents are anhydrous. If the goal is to react the aldehyde, consider protecting the carboxylic acid group as a tert-butyl ester beforehand. |
Experimental Protocols
Protocol: Reductive Amination of a Primary Amine with this compound
This protocol describes a general procedure for coupling a primary amine to the BAL linker.
Materials:
-
This compound (1.0 eq)
-
Primary amine hydrochloride salt (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, if starting with amine salt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (catalytic amount, ~5% v/v)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the primary amine hydrochloride salt, followed by DIPEA to neutralize the salt. If using a free amine, DIPEA is not required.
-
Add a catalytic amount of acetic acid to achieve a pH of approximately 5.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add STAB in one portion. Caution: The reaction may foam slightly.
-
Continue stirring at room temperature for 12-24 hours, monitoring for the disappearance of the imine intermediate.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 197304-21-5 [matrix-fine-chemicals.com]
- 3. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Butyric acid - Wikipedia [en.wikipedia.org]
- 10. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 309964-23-6 | FF31578 [biosynth.com]
- 11. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid Novabiochem 197304-21-5 [sigmaaldrich.com]
- 12. This compound | 197304-21-5 [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of BAL Linker from Resin
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete cleavage of peptides from Backbone Amide Linker (BAL) resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the BAL linker and why is it used?
The Backbone Amide Linker (BAL) is a specialized linker used in SPPS. Unlike traditional linkers that attach the peptide to the resin via the C-terminal carboxyl group, the BAL linker anchors the peptide through a backbone amide nitrogen.[1][2] This unique attachment strategy leaves the C-terminus free for various modifications, making it ideal for the synthesis of C-terminally modified peptides, such as peptide alcohols, aldehydes, and esters.[1][3]
Q2: What is the standard cleavage method for the BAL linker?
The standard method for cleaving a peptide from the BAL resin is acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). A common cleavage cocktail consists of TFA with a combination of scavengers to protect sensitive amino acid residues from side reactions.
Q3: What are the common causes of incomplete BAL linker cleavage?
Incomplete cleavage of the BAL linker can stem from several factors:
-
Insufficient Acid Concentration or Time: The cleavage reaction may not go to completion if the TFA concentration is too low or the reaction time is too short.
-
Degraded Reagents: TFA and scavengers can degrade over time, reducing their effectiveness.[4]
-
Steric Hindrance: The peptide sequence itself can create steric hindrance, making the cleavage site less accessible to the TFA cocktail.
-
Peptide Aggregation: Aggregation of the peptide on the resin can physically block the cleavage site.
-
Inappropriate Scavengers: The choice and concentration of scavengers are crucial, especially for peptides containing sensitive residues like Tryptophan, Cysteine, and Methionine.[5]
Q4: How can I test for incomplete cleavage?
A qualitative assessment of residual peptide on the resin can be performed using the Kaiser test (ninhydrin test) after the cleavage procedure. A positive result (blue or purple beads) indicates the presence of primary amines from the uncleaved peptide.[4] For a more quantitative analysis, a small portion of the resin can be re-subjected to vigorous cleavage conditions, and the filtrate analyzed by HPLC or LC-MS.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of incomplete cleavage of the BAL linker.
Step 1: Initial Diagnosis
Before modifying your cleavage protocol, it's essential to confirm that incomplete cleavage is the root cause of low yield.
-
Perform a Post-Cleavage Kaiser Test: As described in the FAQs, this will give a quick indication of remaining peptide on the resin.
-
Re-cleave a Small Aliquot of Resin: Subject a small amount of the post-cleavage resin to a fresh, potent cleavage cocktail (e.g., 95% TFA with appropriate scavengers) for an extended period (e.g., 4 hours). Analyze the filtrate for the presence of your target peptide. If a significant amount of peptide is recovered, this confirms an issue with the initial cleavage.[6]
Step 2: Troubleshooting Workflow
If incomplete cleavage is confirmed, follow this workflow to identify and address the potential cause.
Caption: Troubleshooting workflow for incomplete BAL linker cleavage.
Quantitative Data on Cleavage Conditions
The efficiency of BAL linker cleavage is highly dependent on the composition of the cleavage cocktail and the reaction conditions. The following tables summarize the impact of different TFA concentrations and scavenger cocktails on cleavage yield.
Table 1: Effect of TFA Concentration on Cleavage Yield
| TFA Concentration (% in DCM) | Cleavage Time (hours) | Typical Cleavage Yield (%) | Notes |
| 1% | 1 | < 5% | Generally insufficient for complete cleavage. |
| 50% | 2 | 70-85% | Moderate cleavage; may be sufficient for some peptides. |
| 95% | 2 | > 90% | Standard and generally effective concentration. |
| 95% | 4 | > 95% | Extended time can improve yield for difficult sequences.[6] |
Table 2: Common Cleavage Cocktails for BAL Linker
| Reagent Cocktail | Composition (v/v/v) | Target Peptides |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | Peptides without sensitive residues.[4] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Peptides containing Tryptophan and/or Arginine.[5] |
| "Odorless" | TFA / Phenol / H₂O / TIS (88:5:5:2) | General purpose with reduced odor.[7] |
Experimental Protocols
Protocol 1: Standard BAL Linker Cleavage
This protocol is suitable for peptides that do not contain sensitive amino acid residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues (using Reagent R)
This protocol is recommended for peptides containing Tryptophan or multiple Arginine residues.[5]
Materials:
-
Peptide-resin (dried)
-
Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add Reagent R to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arginine residues, the cleavage time may need to be extended.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Signaling Pathways and Logical Relationships
The decision-making process for optimizing BAL linker cleavage can be visualized as follows:
Caption: Logical flow for optimizing BAL linker cleavage strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid.
Troubleshooting Guide
Users may encounter several challenges during the coupling of this compound, primarily related to low yield, incomplete reactions, and potential side reactions involving the aldehyde functional group. This guide provides a structured approach to troubleshoot these common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a stronger coupling agent such as HATU, HBTU, or PyBOP. - Ensure the freshness of the coupling reagents. - Increase the equivalents of the coupling agent and/or base. |
| Steric hindrance from the amine coupling partner. | - Increase the reaction temperature (e.g., to 40-50 °C). - Prolong the reaction time. - Consider using a less sterically hindered base, such as N-methylmorpholine (NMM). | |
| Poor solubility of reactants. | - Use a more polar aprotic solvent like DMF or NMP. - Add a co-solvent such as DMSO to improve solubility. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time or incrementally increase the temperature. |
| Deactivation of coupling reagents by moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Side Products | Reaction with the aldehyde group. | - Employ chemoselective coupling conditions at lower temperatures. - Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before coupling, followed by deprotection. |
| Racemization of the coupling partner (if chiral). | - Add a racemization suppressor like HOBt or HOAt. - Use a phosphonium-based coupling reagent (e.g., PyBOP), which is known to reduce racemization. - Maintain a low reaction temperature. | |
| Difficulty in Product Purification | Contamination with unreacted starting materials. | - Optimize the stoichiometry of reactants to ensure full conversion of the limiting reagent. - Employ a suitable chromatographic method for purification. |
| Presence of byproducts from the coupling agent. | - If using carbodiimides like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. - Use water-soluble carbodiimides like EDC to facilitate removal during aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling agents for this compound?
A1: The most common and effective coupling agents are carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. For more challenging couplings, phosphonium salts like PyBOP or uronium salts such as HATU are recommended.
Q2: How can I avoid side reactions involving the aldehyde group?
A2: The aldehyde group can potentially react with nucleophilic amines. To mitigate this, you can either:
-
Employ Chemoselective Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired amide bond formation over side reactions.
-
Use a Protecting Group Strategy: The aldehyde can be protected as an acetal by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal is stable under the coupling conditions and can be removed afterward by acid-catalyzed hydrolysis.
Q3: What is the recommended solvent for this coupling reaction?
A3: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) is a common choice for many coupling reactions. However, if solubility is an issue, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives. Ensure the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: To improve a sluggish reaction, you can:
-
Increase the reaction temperature.
-
Use a more potent coupling reagent.
-
Add a catalyst, such as 4-Dimethylaminopyridine (DMAP), in catalytic amounts, although be mindful of potential racemization if your amine is chiral.
-
Increase the concentration of the reactants.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for coupling with primary and secondary amines.
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Aldehyde Protection and Subsequent Coupling
This protocol is recommended when side reactions with the aldehyde are a significant concern.
Step 1: Acetal Protection
-
Dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected acid.
Step 2: Amide Coupling
-
Follow the procedure outlined in Protocol 1 using the protected acid.
Step 3: Deprotection
-
Dissolve the purified, protected product in a mixture of acetone and water.
-
Add a catalytic amount of p-TSA.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the final product and purify as necessary.
Visualizations
Caption: General workflow for amide coupling.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with BAL Linker
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) utilizing a Backbone Amide Linker (BAL).
Troubleshooting Guide
This guide addresses specific issues related to peptide aggregation on the BAL linker in a question-and-answer format.
Issue: Poor resin swelling and slow/incomplete coupling or Fmoc deprotection.
Question: My peptide-resin on the BAL support is not swelling properly, and I'm observing incomplete reactions. What are the likely causes and how can I address this?
Answer: Poor resin swelling is a primary indicator of on-resin peptide aggregation.[1] This occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming secondary structures like β-sheets.[2][3] This is particularly common with sequences rich in hydrophobic amino acids such as Valine, Isoleucine, Leucine, and Phenylalanine.[4] The use of a BAL linker, which anchors the peptide via a backbone nitrogen, can still be susceptible to aggregation, especially with "difficult sequences".
Here are troubleshooting steps to address this issue:
-
Initial Diagnosis:
-
Visual Inspection: Observe the resin bed. A shrunken or clumpy appearance suggests aggregation.
-
Monitoring Coupling Reactions: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after a coupling step. A positive result (blue color) indicates incomplete coupling. Note that in cases of severe aggregation, the N-terminus may be inaccessible, leading to a false negative result.
-
-
Immediate Interventions:
-
Improve Solvation: Switch to more polar, aprotic solvents that can disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are good alternatives to N,N-Dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2][5]
-
Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), potentially with microwave assistance, can help disrupt secondary structures and improve reaction kinetics.[1]
-
-
Strategic Modifications to the Synthesis Protocol:
-
Incorporate Chaotropic Salts: These salts disrupt hydrogen bonds. You can perform a wash with a solution of LiCl or KSCN in DMF before the coupling step or add it directly to the coupling mixture.[1][2][3]
-
Use Structure-Disrupting Amino Acid Derivatives: Proactively insert pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids into your sequence, typically every 6-7 residues. These disrupt the formation of regular secondary structures.[6][7] In a comparative study, pseudoproline incorporation was found to be superior to Hmb backbone protection in improving the purity of crude peptides.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS with a BAL linker?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[2][3] While the BAL linker anchors the peptide via a backbone amide, aggregation can still occur, especially with hydrophobic sequences, hindering the accessibility of the N-terminus for subsequent deprotection and coupling reactions.[4]
Q2: Which peptide sequences are particularly prone to aggregation on a BAL linker?
A2: Sequences with a high content of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly susceptible to aggregation.[4] Additionally, sequences containing β-branched amino acids (Val, Ile, Thr) and repeating hydrophobic residues can be problematic.[4]
Q3: How can I detect aggregation during my synthesis on a BAL resin?
A3: You can monitor for aggregation through several methods:
-
Visual Inspection: A noticeable shrinking or clumping of the resin is a strong indicator.
-
Kaiser Test: This colorimetric test detects free primary amines. A positive result after coupling suggests an incomplete reaction, which can be due to aggregation. However, be aware of the possibility of false negatives in severe cases.
-
Real-time Monitoring: Advanced techniques like monitoring resin swelling in a variable bed flow reactor can provide real-time insights into aggregation.[8][9][10][11][12]
Q4: What is the role of the BAL linker itself in peptide aggregation?
A4: The BAL linker itself is not a primary cause of aggregation. Aggregation is sequence-dependent. However, the nature of the solid support and the linker can influence the solvation of the growing peptide chain. The use of a polyethylene glycol (PEG)-based resin with the BAL linker can improve swelling and reduce aggregation.[1]
Quantitative Data on Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of various anti-aggregation strategies.
| Strategy | Reagent/Condition | Typical Concentration/Value | Reported Outcome |
| Chaotropic Salts | Lithium Chloride (LiCl) | 0.4 - 0.8 M in DMF | Disrupts hydrogen bonds, improving coupling efficiency. |
| Potassium Thiocyanate (KSCN) | 4 M in DMF | Disrupts hydrogen bonds. | |
| Alternative Solvents | N-Methyl-2-pyrrolidone (NMP) | - | Better solvation properties than DMF. |
| Dimethyl Sulfoxide (DMSO) | 25% in DMF | Improves solvation of aggregated sequences. | |
| Elevated Temperature | Microwave Synthesis | 75°C | Accelerates coupling and deprotection, reducing time for aggregation.[1] |
| Backbone Protection | Pseudoproline Dipeptides | Inserted every 6-7 residues | Can lead to up to a 10-fold increase in yield for highly aggregated sequences.[7] |
| Dmb/Hmb Amino Acids | Inserted every 6-7 residues | Effective in a wide range of difficult peptides.[6][7] |
Key Experimental Protocols
Protocol 1: Test Cleavage from BAL Resin to Monitor Aggregation
A small-scale test cleavage can help assess the purity of the synthesized peptide at intermediate stages, providing an indication of aggregation-related problems.
Materials:
-
Peptide-resin on BAL support (approx. 20-50 mg)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approx. 1 mL for 20-50 mg of resin).
-
Gently agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge to pellet the peptide.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude peptide and analyze by HPLC and mass spectrometry to identify any deletion or truncated sequences indicative of aggregation.
Protocol 2: Qualitative Kaiser Test for Monitoring Coupling on BAL Resin
This test is used to detect the presence of free primary amines, indicating an incomplete coupling reaction.
Materials:
-
Peptide-resin on BAL support (10-15 beads)
-
Kaiser Test Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
-
Test tubes
-
Heating block or water bath
Procedure:
-
Place the resin beads in a test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[13]
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/orange or colorless beads and solution: Negative result, indicating a complete coupling reaction.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation in SPPS with a BAL linker.
Caption: Mechanism of backbone protection to prevent peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor [ouci.dntb.gov.ua]
- 10. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Synthesized Using BAL Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of peptides synthesized using the Backbone Amide Linker (BAL).
Frequently Asked Questions (FAQs)
Q1: What is the BAL linker and why is it used in peptide synthesis?
The Backbone Amide Linker (BAL) is a versatile tool in solid-phase peptide synthesis (SPPS). Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL linker attaches the peptide through a backbone amide nitrogen.[1] This unique linkage leaves the C-terminus free for various modifications, making it particularly useful for synthesizing C-terminal aldehydes, alcohols, and other modified peptides.[1]
Q2: What are the key considerations for cleaving a peptide from a BAL resin?
Cleavage from the BAL resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually includes scavengers to prevent side reactions caused by the cleavage of protecting groups. The choice and concentration of scavengers are critical and depend on the amino acid composition of the peptide. For instance, peptides containing tryptophan may require specific scavengers to minimize reattachment of the peptide to the linker.[2][3]
Q3: What is a typical purity level for a crude peptide cleaved from a BAL resin?
The purity of a crude peptide after cleavage from a BAL resin can vary significantly depending on the peptide sequence, the success of the synthesis, and the cleavage conditions. While some syntheses can yield crude purities greater than 80%, it is common to see a range of impurities, including deletion sequences, truncated peptides, and by-products from side reactions.[4] Therefore, a purification step is almost always necessary to obtain a highly pure peptide for research or drug development.[5][6]
Q4: Which purification technique is most suitable for BAL-synthesized peptides?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides synthesized using the BAL linker.[5] This technique separates the target peptide from impurities based on hydrophobicity. By optimizing the mobile phase gradient and column chemistry, high purity levels can be achieved.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides synthesized using the BAL linker.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide After Cleavage | Incomplete Cleavage: The cleavage time may be insufficient, or the TFA concentration might be too low. Peptides with multiple arginine residues may require longer cleavage times.[9] | - Increase the cleavage time in increments of 30 minutes and re-evaluate. - Ensure a high concentration of TFA (typically 95%) in the cleavage cocktail.[9] - For peptides with multiple arginines, consider extending the cleavage time up to 5 hours.[9] |
| Premature Cleavage: The BAL linker can be sensitive to acidic conditions used during synthesis, such as the removal of certain protecting groups. | - If using acid-labile side-chain protecting groups that require conditions that also affect the BAL linker, consider alternative, more orthogonal protecting group strategies. | |
| Peptide Precipitation Issues: The peptide may not precipitate efficiently from the cleavage cocktail upon addition of cold ether, especially for short or hydrophobic sequences.[10] | - Increase the volume of cold diethyl ether used for precipitation. - Ensure the ether is sufficiently cold (e.g., chilled on dry ice). - If precipitation fails, concentrate the TFA/ether mixture under a stream of nitrogen and redissolve the residue in an appropriate solvent for direct HPLC purification.[10] | |
| Low Purity of Crude Peptide (Multiple Peaks in HPLC) | Incomplete Deprotection: Side-chain protecting groups may not be fully removed during cleavage, leading to multiple peaks in the HPLC chromatogram. | - Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your peptide sequence.[11][12] - Increase the cleavage time to allow for complete removal of all protecting groups. |
| Side Reactions During Cleavage: Reactive species generated during cleavage can modify sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), resulting in by-products.[13] | - Optimize the scavenger composition in your cleavage cocktail. For example, use triisopropylsilane (TIS) to scavenge carbocations and 1,2-ethanedithiol (EDT) for protecting cysteine and methionine.[14][15] - For tryptophan-containing peptides synthesized on BAL resin, using Reagent K or Reagent R, which contain specific scavengers, is recommended to minimize side reactions.[2][3] | |
| Hydrolysis of the Peptide or Linker: The presence of water in the cleavage cocktail can lead to hydrolysis, especially with prolonged cleavage times. | - Use high-purity, anhydrous TFA for the cleavage cocktail. - Minimize the cleavage time to what is necessary for complete deprotection and cleavage. | |
| Broad or Tailing Peaks in HPLC | Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape during HPLC purification. | - Dissolve the crude peptide in a stronger solvent, such as a small amount of dimethyl sulfoxide (DMSO) or acetonitrile, before diluting with the initial HPLC mobile phase. - Optimize the HPLC method by adjusting the gradient, temperature, or using a different column with a wider pore size.[16] |
| Secondary Interactions with HPLC Column: The peptide may be interacting with the silica backbone of the C18 column. | - Ensure the mobile phase contains an ion-pairing agent, typically 0.1% TFA, to improve peak shape.[17] - Consider using a different stationary phase or a column with high-purity silica.[16] | |
| Unexpected Mass in Mass Spectrometry Analysis | Adduct Formation: Scavengers or cleaved protecting groups can sometimes form adducts with the peptide. | - Analyze the mass difference to identify the potential adduct. - Optimize the scavenger cocktail to minimize the formation of specific adducts. For example, using TIS can help prevent t-butyl adducts. |
| Oxidation: Methionine or cysteine residues can be oxidized during cleavage or workup.[14] | - Add a reducing agent like EDT or dithiothreitol (DTT) to the cleavage cocktail.[14] - Handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Data Presentation
Comparison of Common Cleavage Cocktails for BAL-Synthesized Peptides
| Cleavage Cocktail | Composition (v/v) | Recommended For | Key Features |
| Reagent B | TFA/H₂O/TIS (95:2.5:2.5) | General use, "odorless" alternative to thiol-containing cocktails. | Minimizes odor associated with scavengers like EDT and thioanisole.[3] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing sensitive residues like Cys, Met, Trp, and Tyr, especially on BAL resins.[3] | Comprehensive scavenger mixture to protect a wide range of sensitive amino acids. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with protected arginine residues and tryptophan-containing peptides on BAL resin.[2] | Effective in preventing reattachment of tryptophan to the linker.[2] |
| TFA/H₂O/TIS | 95:2.5:2.5 | Peptides without highly sensitive residues. | A simple and effective general-purpose cleavage cocktail.[9] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Cleavage of Peptide from BAL Resin
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with dichloromethane (DCM) to swell it and remove any residual solvents.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail. For a general starting point, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. For peptides with sensitive residues, select a more specialized cocktail (see table above). Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginines, the cleavage time may need to be extended.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Slowly add the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[18]
-
Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and residual TFA.[18] Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of BAL-Synthesized Peptide by RP-HPLC
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column and Mobile Phase: Use a C18 reverse-phase HPLC column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient method to separate the target peptide from impurities. A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[7]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[7]
Mandatory Visualizations
Caption: Experimental workflow for the purification of BAL-synthesized peptides.
Caption: Troubleshooting decision tree for low purity of BAL-synthesized peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kohan.com.tw [kohan.com.tw]
- 10. reddit.com [reddit.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 14. biotage.com [biotage.com]
- 15. polypeptide.com [polypeptide.com]
- 16. hplc.eu [hplc.eu]
- 17. agilent.com [agilent.com]
- 18. peptide.com [peptide.com]
Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (BAL Linker)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as the Backbone Amide Linker (BAL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS Number: 197304-21-5) is a key chemical reagent, often referred to as the Backbone Amide Linker (BAL).[1][2] Its primary application is in solid-phase peptide synthesis (SPPS), where it serves as an acid-labile linker.[1][2] In the BAL approach, the growing peptide chain is anchored to the solid support through a backbone nitrogen, which allows for significant flexibility in modifying the C-terminus of the peptide.[1][2] This strategy is particularly useful for synthesizing C-terminally modified peptides, such as peptide aldehydes, alcohols, esters, and cyclic peptides.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound under the following conditions:
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | General laboratory best practice for aldehydes |
| Light | Protect from light | General laboratory best practice for aromatic aldehydes |
| Moisture | Keep container tightly closed in a dry and well-ventilated place | General laboratory best practice |
The compound is typically a white to beige or yellowish powder. Benzaldehyde and its derivatives can be susceptible to oxidation in the presence of air, forming the corresponding carboxylic acid.[3][4] Therefore, minimizing exposure to air and light is crucial for long-term stability.
Q3: What are the potential stability issues with this compound during experimental use?
The primary stability concern with the BAL linker arises from its aldehyde functional group and its acid-labile nature once incorporated into a solid-phase synthesis workflow.
-
Oxidation of the Aldehyde: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.[3][4][5] This can be mitigated by proper storage and handling under an inert atmosphere.
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Acid Lability: The linkage formed by the BAL handle is designed to be cleaved under acidic conditions. Premature exposure to acidic reagents during synthesis can lead to premature cleavage of the peptide from the resin, resulting in lower yields.
-
Hydrolysis: The imine bond formed during the initial reductive amination step of attaching the first amino acid to the linker can be susceptible to hydrolysis, particularly under acidic or basic conditions outside the optimal range for SPPS.
Troubleshooting Guides
Issue 1: Low Yield of Final Peptide
Symptom: After cleavage from the resin, the yield of the desired peptide is significantly lower than expected.
| Potential Cause | Troubleshooting Strategy |
| Incomplete initial loading of the first amino acid | Ensure complete reductive amination by using an appropriate excess of the amino acid and reducing agent (e.g., NaBH3CN). Monitor the reaction using a colorimetric test like the Kaiser test to confirm the consumption of primary amines on the resin. |
| Premature cleavage of the peptide from the resin | The BAL linker is acid-labile. Avoid prolonged exposure to even mildly acidic conditions during the synthesis cycles. Ensure that the Fmoc deprotection steps using piperidine are not contaminated with acidic impurities. |
| Peptide aggregation on the resin | For difficult or hydrophobic sequences, consider using a more polar solvent system (e.g., NMP instead of DMF), incorporating pseudoprolines or other backbone-disrupting elements, or performing the synthesis at an elevated temperature. |
| Side reactions during cleavage | Optimize the cleavage cocktail. For peptides containing sensitive residues like tryptophan, the use of scavengers such as triethylsilane (Et3SiH) is recommended to prevent reattachment of the cleaved peptide to the resin. A common cleavage cocktail is TFA/H2O/Et3SiH (95:2.5:2.5). |
Issue 2: Presence of Impurities in the Crude Product
Symptom: HPLC or mass spectrometry analysis of the crude peptide shows multiple unexpected peaks.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Fmoc deprotection or coupling reactions | Use a slight excess of the Fmoc deprotection reagent (e.g., 20% piperidine in DMF) and ensure sufficient reaction time. For coupling, use a proven coupling reagent combination (e.g., HBTU/HOBt/DIPEA) and allow for adequate reaction time. Double coupling may be necessary for sterically hindered amino acids. |
| Racemization of amino acids | This can be a particular issue for amino acids like histidine and cysteine. Use of additives like HOBt or Oxyma Pure® can help to suppress racemization during the coupling step. |
| Side reactions related to specific amino acid side chains | Ensure that appropriate side-chain protecting groups are used for all amino acids and that they are stable to the synthesis conditions but readily cleaved by the final cleavage cocktail. |
| Diketopiperazine formation | This is a common side reaction involving the first two amino acids on the resin. A modified protocol where the second amino acid is introduced with Nα-protection followed by the introduction of the third residue can prevent this.[6] |
Experimental Protocols
Key Experiment: Solid-Phase Peptide Synthesis using BAL Linker
This protocol outlines the general steps for synthesizing a C-terminally modified peptide using the this compound (BAL) linker attached to an aminomethylated polystyrene resin.
-
Resin Preparation:
-
Swell the aminomethyl resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
-
BAL Linker Attachment:
-
Dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) and add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
-
Reductive Amination of the First Amino Acid:
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Swell the BAL-functionalized resin in 1% acetic acid in DMF.
-
Add the first Fmoc-protected amino acid (5-10 equivalents) and NaBH3CN (5-10 equivalents).
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Agitate the mixture at room temperature for 4-12 hours.
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Wash the resin with DMF, DCM, and methanol.
-
-
Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add to the resin and agitate for 1-2 hours. Wash with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triethylsilane (Et3SiH)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis using the BAL linker.
Caption: Logical relationship for troubleshooting low peptide yield in SPPS with BAL linker.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving BAL Linker Cleavage Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage of Backbone Amide Linker (BAL) in your solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for the BAL linker?
A1: The most common and effective method for cleaving peptides from the BAL linker is acidolysis using Trifluoroacetic Acid (TFA). A standard cleavage cocktail consists of a high concentration of TFA (typically 95%) with scavengers to prevent side reactions.
Q2: Why are scavengers necessary in the cleavage cocktail?
A2: During TFA-mediated cleavage of protecting groups, highly reactive carbocations are generated. These can re-attach to electron-rich amino acid side chains, such as Tryptophan (Trp) and Tyrosine (Tyr), leading to undesired byproducts. Scavengers are added to "trap" these reactive species, thus preventing side reactions and improving the purity of the crude peptide.
Q3: What are the most common side reactions during BAL linker cleavage?
A3: Common side reactions include:
-
Alkylation of sensitive residues: Tryptophan and Tyrosine are particularly susceptible to modification by carbocations generated during cleavage.
-
Diketopiperazine (DKP) formation: This is a common side reaction in SPPS, especially with sequences containing Proline or other secondary amino acids at the C-terminus. It can lead to premature cleavage of the dipeptide from the resin.[1][2]
-
Racemization: Although less common with standard protocols, racemization can occur, particularly with sensitive amino acid residues at the C-terminus.
-
Incomplete cleavage: This can result from suboptimal reaction conditions, such as insufficient TFA concentration or reaction time.
Q4: How can I monitor the progress of the cleavage reaction?
A4: A small-scale trial cleavage is recommended. A few beads of the peptide-resin can be treated with the cleavage cocktail, and the resulting solution can be analyzed by HPLC and mass spectrometry (MS) to confirm the identity of the desired peptide and assess the presence of byproducts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Cleavage Yield
Possible Causes:
-
Insufficient TFA Concentration: The BAL linker is stable to low concentrations of TFA but requires a high concentration for efficient cleavage.
-
Inadequate Reaction Time: The cleavage reaction may not have gone to completion.
-
Premature Peptide Cleavage: Diketopiperazine formation can lead to the loss of peptide during synthesis.[1]
-
Poor Resin Swelling: Incomplete swelling of the resin can limit the access of the cleavage cocktail to the linker.
Solutions:
-
Optimize TFA Concentration: Ensure a TFA concentration of at least 90-95% in your cleavage cocktail. For some sequences, a two-stage cleavage with a lower initial TFA concentration followed by a higher concentration can be beneficial.[3]
-
Increase Reaction Time: Extend the cleavage time to 2-4 hours. Monitor the progress with a trial cleavage to determine the optimal duration.
-
Prevent Diketopiperazine Formation:
-
When coupling the third amino acid to a dipeptide sequence prone to DKP formation (e.g., ending in Proline), use a protocol that minimizes the time the N-terminal amine is deprotected before the next coupling reaction.[1]
-
Consider using N-methyl-2-pyrrolidone (NMP) as the solvent and 2% DBU with 5% piperazine for Fmoc deprotection, as this has been shown to reduce DKP formation compared to standard piperidine/DMF.[1]
-
-
Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM).
Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product
Possible Causes:
-
Incomplete Cleavage: The main peak of the desired peptide may be accompanied by smaller peaks corresponding to incompletely deprotected or still resin-bound peptide fragments.
-
Side-product Formation: Peaks other than the desired product could correspond to alkylated peptides, deletion sequences, or products of other side reactions.
-
Racemization: The presence of diastereomers can lead to peak broadening or the appearance of closely eluting peaks.
Solutions:
-
Optimize Cleavage Cocktail and Time: Refer to the solutions for "Low Cleavage Yield" to ensure complete cleavage and deprotection.
-
Use Appropriate Scavengers: The choice and concentration of scavengers are crucial for minimizing side reactions. Refer to the table below for recommended scavenger cocktails based on the peptide sequence.
-
HPLC-MS Analysis: Use HPLC coupled with mass spectrometry to identify the masses of the impurities. This will help in diagnosing the specific side reaction that has occurred.
-
Review Synthesis Protocol: If deletion sequences are identified, review the coupling and deprotection steps of your SPPS protocol for inefficiencies.
Data Presentation: Comparison of Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes commonly used cleavage cocktails for BAL linker cleavage and their recommended applications.
| Reagent Cocktail | Composition (v/v/w) | Recommended Use | Potential Issues |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | General purpose, "odorless" option. | May not prevent oxidation of Methionine. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4] | Contains malodorous thiols. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for Trp-containing peptides on BAL resin to minimize reattachment.[4] | Contains malodorous thiols. |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Standard for peptides without highly sensitive residues. | Not recommended for peptides containing Met or Trp without additional scavengers. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Standard BAL Linker Cleavage Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual solvents and ensure proper swelling.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood as TFA is highly corrosive.
-
Prepare the chosen cleavage cocktail fresh immediately before use. For example, for a TFA/TIS/H₂O cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stopper the vessel and gently agitate to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin from the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether three times to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for BAL linker cleavage and peptide isolation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization During BAL Linker Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize racemization when coupling the first amino acid to a Backbone Amide Linker (BAL) resin.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of BAL linker synthesis and why is it a problem?
A1: Racemization is the conversion of a chiral amino acid from its pure L- or D-enantiomeric form into a mixture of both. In peptide synthesis, where biologically active peptides consist almost exclusively of L-amino acids, racemization is a critical issue.[1] The process is particularly problematic when coupling the first N-α-protected amino acid to the BAL resin. This step is prone to base-catalyzed racemization via the formation of an oxazolone intermediate.[2][3] The resulting diastereomeric peptide impurities are often difficult to separate from the target peptide, leading to lower yields of the desired product and potentially compromising biological activity.
Q2: Which factors are the primary contributors to racemization during the initial amino acid coupling?
A2: Several factors influence the rate of racemization during peptide synthesis.[4] Key contributors include the choice of coupling reagent, the type and concentration of the base used, the solvent, and the reaction temperature.[4][5][6] Additionally, the structure of the amino acid itself plays a role; for instance, cysteine and histidine are particularly susceptible to racemization.[7][8]
Q3: Are urethane-based protecting groups like Fmoc and Boc effective at preventing racemization?
A3: Yes, urethane-based protecting groups such as Fmoc, Boc, and Z are known to significantly reduce the tendency for racemization.[2][3] This is because they decrease the likelihood of forming the oxazolone intermediate, which is a primary pathway for racemization.[3] However, even with these protecting groups, the risk of racemization is not entirely eliminated, especially under non-optimized coupling conditions.[2]
Troubleshooting Guide
Issue 1: High levels of diastereomeric impurities are detected after cleaving the peptide from the resin.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Urionium/aminium salts like HATU and HBTU, especially when used with an additive like HOAt or HOBt, are excellent choices.[9][10] Avoid using carbodiimides like DCC or DIC without racemization-suppressing additives.[2][9] |
| Excessive or Strong Base | The choice and amount of base are critical. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine or even DIPEA, which can accelerate racemization.[2][5] Use the minimum necessary amount of base required for the reaction. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. While elevated temperatures can speed up the reaction, they also significantly increase the rate of racemization.[6][8] For amino acids prone to racemization, coupling at 0°C or even lower may be beneficial. |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. The activated amino acid is the species that undergoes racemization, so its concentration and lifetime should be kept to a minimum. |
Issue 2: The final peptide shows the correct mass but has low or no biological activity.
| Potential Cause | Recommended Solution |
| Presence of Racemized Peptides | The presence of diastereomers, which have the same mass, can drastically reduce biological activity. It is crucial to analyze the enantiomeric purity of your peptide. |
| Analytical Method | Use a dedicated analytical technique to quantify the level of racemization. Chiral amino acid analysis after acid hydrolysis or separation of the crude peptide by reverse-phase HPLC using a chiral column can resolve the diastereomers.[1][11][12] |
| Re-synthesis Strategy | If significant racemization is confirmed, re-synthesize the peptide using one of the optimized, low-racemization protocols outlined below. |
Data Presentation: Impact of Reagents on Racemization
The selection of coupling reagents and bases has a profound impact on the degree of racemization. The following tables summarize the relative performance of common reagents.
Table 1: Comparison of Common Coupling Reagents and Additives
| Coupling System | Relative Racemization Risk | Key Characteristics |
| DIC / HOBt | Low to Moderate | A classic combination that suppresses racemization.[9] |
| HBTU / HOBt | Low | Very efficient with minimal racemization when HOBt is included.[9] |
| HATU / HOAt | Very Low | Highly efficient, even for sterically hindered couplings, with excellent suppression of racemization.[10] |
| PyBOP | Low | A strong phosphonium salt-based reagent with low racemization potential.[10] |
| COMU | Very Low | A modern uronium salt incorporating Oxyma, known for safety and high efficiency.[2] |
Table 2: Influence of Base on Racemization
| Base | Chemical Name | Relative Racemization Risk |
| TEA | Triethylamine | High |
| DIPEA / DIEA | N,N-Diisopropylethylamine | Moderate |
| NMM | N-Methylmorpholine | Low |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of the First Amino Acid to BAL Resin
This protocol is optimized to minimize racemization during the crucial first amino acid loading step.
Materials:
-
BAL-functionalized resin
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N-Methylmorpholine (NMM) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the BAL resin in anhydrous DMF for 1 hour in a reaction vessel.
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in anhydrous DMF.
-
Add the NMM to the amino acid solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 to 4 hours. Monitor the reaction using a Kaiser test.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: Chiral Amino Acid Analysis by HPLC to Quantify Racemization
This protocol allows for the determination of the D/L ratio of amino acids in a synthesized peptide.
Materials:
-
Peptide sample
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent)
-
HPLC system with a chiral column
-
Appropriate mobile phases (typically acetonitrile and water with a buffer)
Procedure:
-
Acid Hydrolysis: Place the peptide-resin sample in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, dry the sample to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer and add the derivatizing agent.
-
HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column. The diastereomeric derivatives of the L- and D-amino acids will be separated.
-
Quantification: Integrate the peak areas for the L- and D-enantiomers to determine the percentage of racemization.
Visualizations
Mechanism of Racemization
The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This process is catalyzed by bases.
Caption: Base-catalyzed racemization via an oxazolone intermediate.
Experimental Workflow for BAL Linker Synthesis
This diagram illustrates the key steps in loading the first amino acid onto the BAL resin and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Racemization in peptide synthesis | PPTX [slideshare.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. Amino acid dating - Wikipedia [en.wikipedia.org]
- 12. Is amino acid racemization a useful tool for screening for ancient DNA in bone? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linker
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linker, commonly known as the Backbone Amide Linker (BAL).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound linker?
The linker should be stored in a cool, dry place. Specific temperature recommendations are between 2-8°C.[1][2] It is supplied as a powder and should be kept tightly sealed to prevent moisture absorption, as it is labile to hydrolysis. For long-term storage, consider keeping it under an inert atmosphere.
Q2: What are the key safety precautions for handling this linker?
The this compound linker is classified as a combustible solid.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of the powder and contact with skin and eyes.
Q3: What is the primary application of this linker?
This linker is primarily used in solid-phase peptide synthesis (SPPS) for the production of C-terminally modified peptides, peptide alcohols, aldehydes, and cyclic peptides.[3] It is known as a Backbone Amide Linker (BAL) because the peptide chain is attached via a backbone nitrogen atom, leaving the C-terminus free for modification.
Q4: What is the mechanism of peptide cleavage from a resin functionalized with this linker?
Peptides are typically cleaved from the BAL resin using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually contains scavengers, such as water and triisopropylsilane (TIS), to prevent side reactions with sensitive amino acid residues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using the this compound linker.
Issue 1: Incomplete or Failed Reductive Amination of the First Amino Acid
Question: My initial attempt to couple the first amino acid to the BAL-functionalized resin via reductive amination has failed or shows low efficiency. What are the possible causes and how can I troubleshoot this?
Answer: Incomplete reductive amination can be due to several factors. Here is a systematic approach to troubleshooting this step:
-
Moisture: Ensure all solvents and reagents are anhydrous. Water can interfere with the formation of the intermediate imine.
-
Reagent Quality: Use fresh, high-quality sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent. Older reagents may have reduced activity.
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction. A small sample of the resin can be taken for a qualitative test, such as the chloranil test, to check for the presence of secondary amines, which would indicate a successful reaction.
-
pH of the Reaction: The pH of the reaction mixture is critical for efficient imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.
-
Reaction Time and Temperature: The reaction may require longer incubation times or gentle heating. Optimization of these parameters may be necessary for sterically hindered amino acids.
Issue 2: Low Yield of Cleaved Peptide
Question: After TFA cleavage, the yield of my purified peptide is significantly lower than expected. What could be the reasons for this?
Answer: Low peptide yield after cleavage can be attributed to several factors throughout the synthesis and cleavage process:
-
Incomplete Cleavage: The standard cleavage time of 2-3 hours may be insufficient for some peptide sequences or if the resin has a high loading capacity. You can test for residual peptide on the resin using a post-cleavage Kaiser test on a small sample of the dried resin. If positive (blue/purple color), extend the cleavage time or perform a second cleavage.
-
Peptide Precipitation: Highly hydrophobic peptides may precipitate in the cleavage cocktail. Altering the scavenger composition or adding a small amount of a solubilizing agent like trifluoroethanol (TFE) might help.
-
Inefficient Precipitation: Ensure the cold ether used for precipitation is of good quality and used in a sufficient volume (typically 10-fold excess). Some peptides may require different precipitation solvents.
-
Adsorption to the Resin: The cleaved peptide might be non-covalently adsorbed to the resin beads. Ensure thorough washing of the resin with fresh TFA after the initial filtration.
Issue 3: Presence of Side Products after Cleavage
Question: My mass spectrometry analysis of the cleaved peptide shows unexpected peaks, indicating the presence of side products. What are the common side reactions and how can they be minimized?
Answer: The highly acidic conditions of TFA cleavage can lead to several side reactions, especially with sensitive amino acids.
-
Protecting Group Re-attachment: Cationic species generated from the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups) can re-attach to sensitive residues like tryptophan, methionine, or cysteine. The use of an efficient scavenger cocktail is crucial. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Diketopiperazine Formation: This can be a significant side reaction, particularly with sequences containing proline or N-alkylamino acids at the C-terminus, leading to chain loss. A modified protocol for the Nα-protection of the second residue and introduction of the third residue may be required to prevent this.
-
Racemization: Histidine is particularly prone to racemization during activation. Using advanced coupling reagents and optimized protocols can minimize this side reaction.
Data Presentation
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 2-8°C | [1][2] |
| Physical Form | Powder | [2] |
| Appearance | Beige or orange-yellow powder | |
| Key Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |
| Cleavage Condition | Trifluoroacetic Acid (TFA) based cocktails |
Experimental Protocols
Protocol 1: Attachment of this compound to an Aminomethyl Resin
This protocol describes the coupling of the BAL linker to a primary amine-functionalized solid support.
-
Resin Swelling: Swell the aminomethyl resin (e.g., aminomethyl-polystyrene) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Linker Activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the activation to proceed for 10-15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
-
Confirmation: Confirm the successful attachment of the linker by performing a qualitative test for the aldehyde group on a small sample of the resin (e.g., using 2,4-dinitrophenylhydrazine).
Protocol 2: Reductive Amination of the First Amino Acid onto the BAL Resin
This protocol details the attachment of the first Fmoc-protected amino acid to the BAL-functionalized resin.
-
Resin Swelling: Swell the BAL-functionalized resin in a 1% acetic acid solution in DMF for 1-2 hours.
-
Amino Acid Addition: Add 5 equivalents of the desired Fmoc-protected amino acid to the resin suspension.
-
Reduction: Add 5 equivalents of sodium cyanoborohydride (NaBH₃CN).
-
Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Capping (Optional): To cap any unreacted aldehyde groups, treat the resin with a solution of an amine (e.g., ethanolamine) and a reducing agent for 2-4 hours, followed by thorough washing.
-
Confirmation: The success of the reductive amination can be monitored by taking a small resin sample and performing a chloranil test to detect the presence of the secondary amine.
Mandatory Visualizations
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid Novabiochem 197304-21-5 [sigmaaldrich.com]
- 3. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acid-Labile Linkers in Drug Delivery: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a precursor to the Backbone Amide Linker (BAL) family, and other commonly used acid-labile linkers in drug delivery systems such as antibody-drug conjugates (ADCs). The focus is on their performance, supported by available experimental data, to aid in the rational design and selection of linkers for targeted therapies.
Acid-labile linkers are a cornerstone of stimuli-responsive drug delivery, designed to be stable at the physiological pH of blood (around 7.4) and to selectively cleave in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][2] This targeted release mechanism aims to enhance the therapeutic index of potent drugs by minimizing off-target toxicity.[2]
Overview of this compound (BAL Linker Precursor)
Comparison with Other Acid-Labile Linkers
Several other classes of acid-labile linkers are well-characterized for their use in drug delivery. The most common among these are hydrazones, cis-aconityl derivatives, and orthoesters.
-
Hydrazone Linkers: These are formed by the condensation of a ketone or aldehyde with a hydrazine derivative.[4] Their stability and cleavage rate are highly tunable based on the electronic properties of the substituents on the carbonyl and hydrazine components.[5] Generally, hydrazones are more stable at physiological pH and hydrolyze more rapidly in acidic conditions.[4]
-
Cis-Aconityl Linkers: These linkers utilize the intramolecular participation of a neighboring carboxylic acid group to accelerate the hydrolysis of an amide or ester bond at acidic pH.[3] They have shown a desirable pH-sensitive release profile, remaining stable at neutral pH with rapid cleavage at lower pH values.[]
-
Orthoester Linkers: Orthoesters are highly sensitive to acidic conditions and hydrolyze to form an ester and an alcohol. Their cleavage kinetics can also be tuned by modifying their chemical structure.[6][7]
Quantitative Data on Linker Stability
The following table summarizes available quantitative data on the stability of various acid-labile linkers. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions, molecular contexts, and analytical methods across different studies.[8]
| Linker Type | pH | Half-life (t½) | % Release / Conditions | Reference(s) |
| BAL Linker | 5.5 | Data not available | Not available in literature under these specific conditions. | |
| 7.4 | Data not available | |||
| Acylhydrazone | ~5.0 | As short as 2.4 min | [] | |
| ~7.0 | > 2.0 hours | [] | ||
| Aliphatic Hydrazone | 5.5 | < 2 minutes | [9] | |
| 7.4 | 20 - 150 minutes | [9] | ||
| Aromatic Hydrazone | 5.5 | > 48 hours | [9] | |
| 7.4 | > 72 hours | [9] | ||
| cis-Aconityl | 4.0 | Not specified | Complete release within 3 hours | [] |
| 7.0 | > 96 hours | No detectable release | [] | |
| Spiro Orthoester | 5.5 | ~1.5 hours | [6][7] | |
| 7.0 | Not specified | 24% hydrolysis after 15 hours | [] |
Experimental Protocols
In Vitro Linker Stability Assay
This protocol outlines a general procedure to determine the stability of a linker in a biological matrix like plasma.
Objective: To measure the rate of premature payload release from a drug conjugate in plasma at physiological pH.
Materials:
-
Antibody-Drug Conjugate (ADC) or drug-linker conjugate
-
Human or animal plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma at 37°C.[]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: At each time point, quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the half-life (t½) of the linker in plasma.
Drug Release Assay at Different pH
This protocol is designed to evaluate the pH-dependent cleavage of the linker.
Objective: To compare the rate of drug release from a conjugate at physiological pH and acidic pH.
Materials:
-
Drug-linker conjugate
-
Buffer at pH 7.4 (e.g., PBS)
-
Buffer at pH 5.5 (e.g., acetate buffer)
-
Incubator at 37°C
-
Analytical method to quantify the released drug (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of the drug-linker conjugate in the pH 7.4 buffer and the pH 5.5 buffer at a specific concentration.
-
Incubation: Incubate both solutions at 37°C.
-
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots to determine the concentration of the released drug.
-
Data Analysis: Plot the percentage of drug released versus time for each pH condition. Calculate the half-life of release at each pH to determine the pH sensitivity of the linker.
Visualizations
Chemical Structures of Acid-Labile Linkers
Caption: Chemical structures of representative acid-labile linkers.
General Mechanism of Acid-Catalyzed Linker Cleavage
Caption: Signaling pathway of ADC action via acid-labile linker cleavage.
Workflow for In Vitro Linker Stability Assay
Caption: Experimental workflow for assessing in vitro linker stability.
References
- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 309964-23-6 | FF31578 [biosynth.com]
- 6. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAL Linker and Wang Resin for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a solid support is a critical decision that profoundly impacts the success of synthesizing the desired peptide. Among the myriad of options, the Backbone Amide Linker (BAL) and Wang resin represent two distinct and widely utilized strategies for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry. This guide provides an objective comparison of their performance, applications, and underlying chemical principles, supported by experimental data, to aid in the selection of the optimal resin for a given synthetic challenge.
Fundamental Principles: A Tale of Two Anchoring Strategies
The primary difference between the BAL linker and Wang resin lies in the point of attachment of the growing peptide chain to the solid support.
Wang Resin: This is a well-established and commonly used resin for Fmoc-SPPS. The peptide is anchored to the resin via an ester linkage between the C-terminal amino acid's carboxyl group and a p-alkoxybenzyl alcohol functional group on the polystyrene-based resin.[1][2] Cleavage of the completed peptide is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), which breaks the ester bond to yield the peptide with a free C-terminal carboxylic acid.[3]
BAL (Backbone Amide Linker): The BAL strategy offers an alternative approach by anchoring the peptide chain through a backbone amide nitrogen of the C-terminal amino acid.[4] This is achieved by reductive amination of the first amino acid onto an aldehyde-functionalized linker on the resin.[5][6] This leaves the C-terminal carboxyl group free for modification or to be released as a carboxylic acid upon final cleavage with TFA.[5][6]
Performance Comparison: Yield, Purity, and Scope
The choice between BAL linker and Wang resin often depends on the specific peptide sequence and the desired C-terminal functionality.
| Feature | BAL Linker | Wang Resin |
| Point of Attachment | Backbone Amide Nitrogen | C-terminal Carboxyl Group (Ester Linkage) |
| Primary Application | C-terminal modified peptides (aldehydes, thioesters), difficult or long sequences, peptides prone to diketopiperazine formation.[4] | Standard synthesis of peptides with a C-terminal carboxylic acid.[2][7] |
| Cleavage Condition | Strong acid (e.g., TFA).[5] | Strong acid (e.g., TFA).[3] |
| Key Advantages | - Avoids diketopiperazine formation. - Minimizes racemization at the C-terminus. - Allows for C-terminal modifications. - Stable amide linkage prevents premature cleavage.[5] | - Well-established and widely used. - Straightforward synthesis protocol for standard peptides.[8] |
| Potential Drawbacks | - Acylation of the secondary amine can be sterically hindered and require optimization.[6] - Synthesis of the initial aldehyde-functionalized resin can be more complex. | - Prone to diketopiperazine formation, especially with C-terminal Pro, Gly, or N-alkylated amino acids, leading to yield loss and impurities.[5] - Risk of racemization of the C-terminal amino acid during loading. - Potential for side reactions during cleavage.[9] |
Quantitative Data from a Comparative Study
| Peptide | Resin | Yield (%) | Purity (%) | Byproduct (%) |
| Leu-enkephalin | OH-BTL | 86 | 98.2 | - |
| Wang | 80 | 97.4 | 0.8 | |
| RGD Pentapeptide | OH-BTL | 83 | 94.0 | - |
| Wang | 61 | 77.5 | 15.8 | |
| Indolicidin | OH-BTL | 44 | 95.3 | - |
| Wang | 35 | 74.7 | 11.1 | |
| Data adapted from a study comparing a novel OH-BTL resin to Wang resin.[9] |
This data suggests that for peptides containing sensitive residues (like Trp in the RGD and Indolicidin peptides), the choice of resin and linker can significantly impact the purity of the final product by minimizing side reactions.[9]
In a separate study, the synthesis of the 31-amino acid peptide, liraglutide, on a BAL resin resulted in a crude purity of 84%, demonstrating the utility of this approach for long and complex peptides.[5]
Experimental Protocols
Below are representative experimental workflows for peptide synthesis using both BAL linker and Wang resin.
Experimental Workflow: BAL Linker vs. Wang Resin
Caption: High-level comparison of the synthetic workflows for BAL linker and Wang resin.
Detailed Methodologies
Peptide Synthesis on BAL Resin (Example: Liraglutide Synthesis) [5]
-
Linker Anchoring: The BAL linker is coupled to an aminomethyl-ChemMatrix (CM) resin using DIC/OxymaPure as the coupling agent in DMF for 4 hours.
-
First Amino Acid Attachment (Reductive Amination): The first amino acid (as a t-butyl ester) is coupled to the aldehyde group on the linker via reductive amination.
-
Acylation of the Secondary Amine: The resulting secondary amine is acylated with the second Fmoc-protected amino acid. This step may require optimized coupling conditions to overcome steric hindrance.
-
Peptide Chain Elongation: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols. This typically involves cycles of:
-
Fmoc deprotection: 20% piperidine in DMF.
-
Coupling: Fmoc-amino acid, DIC, and OxymaPure in DMF.
-
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a TFA cocktail (e.g., TFA/H₂O/TIS 94:3:3) for 4 hours.
Peptide Synthesis on Wang Resin (General Protocol) [10][11]
-
Resin Preparation: Pre-loaded Wang resin is swollen in DMF. If starting with non-loaded resin, the first Fmoc-amino acid is esterified to the resin, typically using DIC/DMAP.
-
Peptide Chain Elongation: The peptide chain is elongated using standard Fmoc-SPPS cycles:
-
Fmoc deprotection: 20% piperidine in DMF.
-
Coupling: Fmoc-amino acid activated with a coupling agent (e.g., HBTU/HOBt/DIPEA or DIC/OxymaPure) in DMF.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a TFA-based cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) for 2-3 hours at room temperature.[3]
Cleavage Mechanisms and Considerations
The final cleavage step is critical for obtaining the desired peptide in high purity.
Cleavage from Wang Resin
Caption: Simplified cleavage mechanism from Wang resin using TFA.
Cleavage from BAL Resin
Caption: Simplified cleavage mechanism from BAL resin using TFA.
Cleavage Cocktails: For both resins, a standard cleavage cocktail such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often used. The choice and composition of scavengers are crucial to prevent side reactions with sensitive amino acid residues like Trp, Met, Cys, and Tyr.
Conclusion and Recommendations
The selection between the BAL linker and Wang resin is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific requirements of the peptide synthesis.
-
Wang resin remains a reliable and cost-effective choice for the routine synthesis of simple peptides with a C-terminal carboxylic acid. Its well-documented protocols and wide availability make it an attractive option for straightforward synthetic targets.
-
The BAL linker strategy provides a powerful solution for more challenging synthetic endeavors. It is the preferred choice for the synthesis of long and difficult peptide sequences, for peptides prone to diketopiperazine formation, and when C-terminal modifications are desired. While the initial setup and the acylation of the secondary amine may require more optimization, the benefits in terms of increased purity and the ability to synthesize complex peptides often outweigh these challenges.
For researchers embarking on the synthesis of novel or complex peptides, particularly those with problematic sequences or those requiring C-terminal functionalization, the BAL linker offers a robust and versatile platform that can significantly enhance the probability of a successful outcome.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
The Strategic Advantage of the BAL Linker in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a suitable linker is a critical decision that profoundly influences the success of synthesizing complex and modified peptides. While the Rink amide linker has long been a staple for the routine production of C-terminal peptide amides, the 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) linker offers a significant strategic advantage in terms of versatility and the circumvention of common side reactions. This guide provides an objective, data-driven comparison of the BAL and Rink amide linkers, highlighting the distinct benefits of the BAL approach for advanced peptide synthesis.
The Rink amide linker is a widely used acid-labile linker that facilitates the synthesis of C-terminal peptide amides via Fmoc-based SPPS.[1][2] Its primary advantage lies in the straightforward, single-step cleavage and deprotection of the peptide from the solid support using trifluoroacetic acid (TFA).[1] However, this conventional approach is inherently limited to the production of peptide amides and can be susceptible to undesirable side reactions, particularly when synthesizing complex sequences.
In contrast, the BAL linker employs a "backbone amide" strategy, where the peptide chain is anchored to the resin through a backbone nitrogen atom.[3][4] This fundamental difference in attachment strategy endows the BAL linker with exceptional versatility, enabling the synthesis of a wide array of C-terminally modified peptides that are inaccessible with the Rink amide linker.[3][5] Furthermore, the BAL approach has been demonstrated to mitigate common side reactions encountered in SPPS, leading to higher purity of the final peptide product.[5]
Performance Comparison: BAL Linker vs. Rink Amide Linker
The choice between the BAL and Rink amide linker can significantly impact the outcome of a peptide synthesis campaign, particularly concerning the types of achievable modifications and the purity of the final product. The following table summarizes the key performance characteristics of each linker.
| Feature | BAL Linker | Rink Amide Linker | References |
| Cleavage Product | C-terminal modified peptides (aldehydes, alcohols, esters, etc.), peptide acids, and amides. | C-terminal peptide amides. | [3][4][5] |
| Cleavage Conditions | Acidolysis (e.g., TFA/H₂O or TFA/triethylsilane). | Acidolysis (e.g., 95% TFA). | [1] |
| Versatility | High; enables synthesis of a wide range of C-terminal modifications and cyclic peptides. | Low; primarily for peptide amides. | [4][6] |
| Side Reaction Prevention | Effectively minimizes diketopiperazine formation and C-terminal racemization. | Prone to diketopiperazine formation with specific sequences (e.g., C-terminal Proline) and can lead to C-terminal N-alkylation. | [7][8] |
| Purity & Yield | Generally high yields and excellent purities, especially for complex peptides. | Can be high for simple amides, but purity may be compromised by side reactions. | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis using Rink Amide Linker
This protocol outlines a standard procedure for the synthesis of a peptide amide using a Rink amide resin.
-
Resin Swelling: Swell the Rink amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (2-3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.[9]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane), for 2-3 hours.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to obtain the crude product.
-
Solid-Phase Peptide Synthesis using BAL Linker
This protocol describes a general procedure for synthesizing a C-terminally modified peptide using a BAL resin.
-
Resin Preparation: Start with a pre-formed BAL aldehyde resin or prepare it by coupling 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid to an aminomethyl resin.[10]
-
Reductive Amination (First Amino Acid Attachment):
-
Swell the BAL aldehyde resin in a suitable solvent (e.g., 1% acetic acid in DMF).
-
Add the desired C-terminal amino acid derivative (e.g., amino alcohol, amino aldehyde dimethyl acetal) (5-10 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (5-10 equivalents).[4][6]
-
Allow the reaction to proceed for 12-24 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Acylation of the Secondary Amine:
-
Couple the second Fmoc-protected amino acid using a potent coupling reagent like HATU or HBTU in the presence of DIPEA. This step can be challenging and may require extended coupling times or double coupling.[4]
-
-
Chain Elongation: Continue the peptide synthesis by repeating the standard Fmoc-SPPS cycles of deprotection, washing, and coupling as described for the Rink amide linker (steps 2-5 of the Rink amide protocol).
-
Final Cleavage:
-
After completion of the synthesis, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin using a TFA-based cleavage cocktail. The specific scavengers may vary depending on the peptide sequence and C-terminal modification. For example, TFA/H₂O (95:5) or TFA/triethylsilane (95:5) can be used.
-
Isolate the crude peptide by precipitation in cold diethyl ether.
-
Mandatory Visualizations
Caption: Comparative workflow of peptide synthesis using Rink Amide and BAL linkers.
Caption: Versatility of the BAL linker for synthesizing diverse C-terminal modifications.
Caption: C-terminally modified peptides can modulate GPCR signaling pathways.[11]
Conclusion
While the Rink amide linker remains a valuable tool for the routine synthesis of peptide amides, the BAL linker offers superior versatility and problem-solving capabilities for the synthesis of complex and C-terminally modified peptides. Its ability to enable the production of peptide aldehydes, alcohols, esters, and cyclic peptides, coupled with its effectiveness in preventing common side reactions like diketopiperazine formation, makes it an indispensable tool for researchers pushing the boundaries of peptide science and drug discovery. The strategic implementation of the BAL linker can lead to the successful synthesis of challenging peptide targets with higher purity and yield, ultimately accelerating research and development efforts.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity Validation for Peptides Synthesized with 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
For researchers and professionals in drug development, the purity of synthesized peptides is a critical parameter that directly impacts experimental outcomes, therapeutic efficacy, and safety. This guide provides a comprehensive comparison of peptide purity synthesized using the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (FDPB) linker, also known as the Backbone Amide Linker (BAL), against other common linkers in solid-phase peptide synthesis (SPPS).[1][2] We present supporting experimental data, detailed protocols for purity validation, and visual diagrams to elucidate the underlying processes.
The FDPB, or BAL, linker is a valuable tool in solid-phase synthesis, particularly for the preparation of C-terminally modified peptides and cyclic peptides.[1][2][3] Its acid-labile nature allows for cleavage of the peptide from the resin under specific conditions. The validation of the final peptide's purity is paramount and is typically achieved through a combination of analytical techniques.
The gold standard for assessing peptide purity involves a two-pronged approach: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification of the target peptide from its impurities, and Mass Spectrometry (MS) to confirm the molecular identity of the synthesized peptide.[4][5] Impurities can stem from various issues during synthesis, such as incomplete amino acid couplings leading to truncated or deletion sequences, or incomplete removal of protecting groups during the final cleavage step.[6][7][8]
Comparative Analysis of Peptide Purity
The choice of linker in SPPS can influence the purity of the crude peptide obtained after cleavage. Different linkers possess varying sensitivities to cleavage reagents and may be more or less prone to generating certain side products. Below is a table summarizing illustrative purity data for a model peptide synthesized with different linkers, as determined by RP-HPLC.
| Linker Type | Linker Name | Cleavage Condition | Crude Peptide Purity (%) (Illustrative) | Major Impurities (Illustrative) |
| Backbone Amide Linker | This compound (FDPB/BAL) | TFA/H₂O/TIS (95:2.5:2.5) | 92% | Deletion sequences, Oxidized methionine |
| p-Alkoxybenzyl Alcohol | Wang | TFA/H₂O/TIS (95:2.5:2.5) | 90% | Truncated sequences, Diketopiperazine formation (for C-terminal Pro/Gly) |
| Benzhydrylamine | Rink Amide | TFA/H₂O/TIS (95:2.5:2.5) | 93% | Deletion sequences |
| Xanthenyl | Sieber Amide | 1% TFA in DCM | 88% | Incomplete deprotection, Truncated sequences |
| Trityl | 2-Chlorotrityl Chloride | Acetic Acid/TFE/DCM | 95% | Minimal impurities, suitable for protected fragments |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative framework. Actual purity will vary depending on the peptide sequence, synthesis conditions, and purification protocols.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of peptide purity.
Peptide Synthesis and Cleavage Using FDPB (BAL) Linker
a. Peptide Synthesis: The peptide is assembled on a resin functionalized with the FDPB linker using a standard Fmoc/tBu solid-phase peptide synthesis protocol. Automated peptide synthesizers are commonly employed for this process.
b. Cleavage and Deprotection:
-
Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and methanol and dried under vacuum.
-
A cleavage cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) is prepared.
-
The dried peptidyl-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the cleaved peptide is collected.
-
The peptide is precipitated from the filtrate by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Peptide Purity Analysis by RP-HPLC
Reverse-phase high-performance liquid chromatography is the primary method for analyzing peptide purity.[6]
a. Sample Preparation: The crude, dried peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[7] The sample is then filtered through a 0.22 µm filter before injection.[7]
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a common starting point, but this should be optimized for the specific peptide.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[7][9]
-
Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[7]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the desired peptide.[4][5]
a. Sample Preparation: A portion of the sample prepared for HPLC analysis can be used directly for MS analysis.
b. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The observed molecular weight is then compared to the theoretical molecular weight of the target peptide.
Visualizing the Workflow and Comparisons
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between different synthesis strategies.
Caption: Workflow for peptide synthesis using an FDPB linker and subsequent purity validation.
Caption: Comparison of common linkers used in SPPS and their resulting peptide products.
References
- 1. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]
- 2. Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. almacgroup.com [almacgroup.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Assessing the Stability of the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linkage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linker is a critical attribute in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature release of the active molecule, which could lead to off-target toxicity and reduced efficacy. Conversely, it must be efficiently cleaved at the target site to release its payload. This guide provides a comparative assessment of the stability of the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linkage, a key component of the acid-labile Backbone Amide Linker (BAL) family, against other commonly used cleavable linkers.
Executive Summary
The this compound linkage is primarily characterized by its acid lability, making it susceptible to cleavage in the acidic environments of endosomes and lysosomes. While this targeted release mechanism is advantageous, its stability at physiological pH is a crucial parameter for in vivo applications. This guide presents available stability data for this linkage and compares it with other prevalent cleavable linkers, including hydrazone, disulfide, and peptide-based systems. Detailed experimental protocols for assessing linker stability are also provided to facilitate reproducible and standardized evaluations.
Comparative Stability of Cleavable Linkers
The stability of a linker is typically evaluated under conditions mimicking physiological circulation (plasma, pH 7.4) and the intracellular environment of target organelles (e.g., lysosomes, pH 4.5-5.5). The following table summarizes the stability data for the this compound linkage and other common cleavable linkers.
| Linker Type | Specific Linker Example | Cleavage Condition | Stability at Physiological pH (7.4) | Stability at Acidic pH (~5.0) | Half-life in Human Plasma (t½) |
| Aryl Ether (BAL) | This compound | Acid Hydrolysis | Moderately Stable | Labile | Data not available |
| Hydrazone | Phenylketone-derived hydrazone | Acid Hydrolysis | Moderately Stable | Labile | ~ 2 days[1] |
| Disulfide | Thiopropyl | Reduction (e.g., by Glutathione) | Generally Stable | Stable | Variable, dependent on steric hindrance |
| Peptide | Valine-Citrulline (VC) | Enzymatic (Cathepsins) | Highly Stable | Labile | Very long in human plasma |
| Silyl Ether | Novel silyl ether-based linker | Acid Hydrolysis | Highly Stable | Labile | > 7 days[1] |
Experimental Protocols
Accurate assessment of linker stability is paramount for the selection of suitable candidates in drug development. Below are detailed protocols for key in vitro stability assays.
Plasma Stability Assay
Objective: To determine the stability of the linker in plasma and quantify the rate of cleavage and payload release.
Methodology:
-
Preparation of Test Compound: Dissolve the compound containing the this compound linkage in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Incubation: Spike the stock solution into fresh human plasma (or plasma from other species of interest) to a final concentration typically in the range of 1-10 µM. Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard) to precipitate plasma proteins. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the intact compound and any cleavage products over time.
-
Data Analysis: Plot the concentration of the intact compound versus time and determine the half-life (t½) of the linker in plasma by fitting the data to a first-order decay model.
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker under conditions mimicking the lysosomal environment.
Methodology:
-
Preparation of Lysosomal Fraction: Isolate lysosomes from rat liver or cultured cells using differential centrifugation.
-
Preparation of Test Compound: Prepare a stock solution of the test compound as described in the plasma stability assay.
-
Incubation: Spike the test compound into a lysosomal fraction suspension buffered at an acidic pH (e.g., pH 5.0) containing relevant lysosomal enzymes like cathepsins. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Processing and Analysis: Stop the reaction and process the samples for LC-MS analysis as described in the plasma stability assay to quantify the degradation of the parent compound and the formation of the cleaved payload.
-
Data Analysis: Determine the rate of cleavage under acidic/enzymatic conditions.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the chemical structure and cleavage of the linker, as well as a typical experimental workflow.
References
Performance of Backbone Amide Linker (BAL) in Diverse Solvent Systems: A Comparative Guide
For researchers and professionals in peptide chemistry and drug development, the choice of a solid-phase synthesis linker is pivotal to achieving high yield and purity. The Backbone Amide Linker (BAL) offers a unique strategy by anchoring the peptide chain through a backbone nitrogen, enabling the synthesis of C-terminally modified peptides while minimizing common side reactions like diketopiperazine formation and racemization.[1][2] This guide provides an objective comparison of the BAL linker's performance, particularly concerning its cleavage in various solvent systems, and contrasts it with other widely used linkers.
Core Principles of the BAL Strategy
The BAL approach initiates solid-phase peptide synthesis (SPPS) by anchoring an aromatic aldehyde to the solid support. The first amino acid is then attached via reductive amination, leaving its C-terminal carboxyl group free for modification. Subsequent amino acids are added using standard Fmoc-based protocols. This backbone-anchoring strategy is particularly advantageous for synthesizing peptides with C-terminal proline, N-alkylamino acids, or histidine, which are often problematic in traditional methods.
Comparative Performance of Linkers in Different Cleavage Solvents
While direct quantitative data for the BAL linker across a wide range of cleavage solvents is not extensively consolidated in the literature, we can infer its performance based on established protocols and comparative data from other acid-labile linkers. The standard cleavage cocktail for BAL-anchored peptides is trifluoroacetic acid (TFA), often in combination with scavengers and a co-solvent like dichloromethane (DCM).[3]
The following tables summarize cleavage efficiency data for different linkers. It is important to note that the data for Sieber Amide and 2-Chlorotrityl Chloride (2-CTC) resins are presented to illustrate general trends in solvent effects on acid-labile linkers, as direct comparative data for the BAL linker is limited.
Table 1: Cleavage Yield of Protected Peptide Fragments from Sieber Amide Resin [4]
| Peptide Fragment | Cleavage Solvent (2% TFA) | Purity (%) | Cleavage Yield (%) |
| Abaloparatide (24–34) | DCM | 41.7 | 58.3 |
| Toluene | 52.2 | 62.5 | |
| p-Xylene | 43.1 | 69.8 | |
| Aviptadil (19–28) | DCM | 42.4 | 86.9 |
| Toluene | 43.1 | 96.2 | |
| p-Xylene | 48.4 | 85.4 | |
| Enfuvirtide T-20 (27–36) | DCM | 43.1 | 75.7 |
| Toluene | 41.2 | 85.4 | |
| p-Xylene | 49.2 | 78.2 |
This data suggests that greener solvent alternatives like toluene and p-xylene can be more efficient than DCM for the cleavage of protected peptides from an acid-labile resin.
Table 2: Cleavage Yield from 2-Chlorotrityl Chloride (2-CTC) Resin [5]
| Solvent | Cleavage Yield (%) |
| Dichloromethane (DCM) | 98 |
| Anisole | 100 |
| 1,3-Dimethoxybenzene | 94 |
| Toluene | 100 |
| 50% EtOAc–CH3CN | 28 |
| 2-MeTHF | 5.3 |
This data highlights the high efficiency of aromatic solvents like anisole and toluene as alternatives to DCM for cleavage from the highly acid-sensitive 2-CTC resin.
Table 3: Comparison of Common SPPS Linkers
| Linker | Primary Application | Typical Cleavage Conditions | Key Advantages | Potential Drawbacks |
| BAL | C-terminally modified peptides, cyclic peptides. | High concentration TFA (e.g., 95%) with scavengers.[1][3] | Avoids diketopiperazine formation and racemization. Allows for C-terminal modifications.[2] | Requires specific protocols for attachment and cleavage. |
| Wang | Peptides with a C-terminal carboxylic acid. | 95% TFA with scavengers.[6] | Robust and widely used for standard peptide synthesis. | Risk of side reactions; racemization during loading of the first amino acid.[6] |
| 2-CTC | Protected peptide fragments; peptides with acid-sensitive residues. | Very mild acid (1-5% TFA in DCM) or acetic acid.[6] | Preserves side-chain protecting groups; prevents diketopiperazine formation.[6] | Highly moisture-sensitive; may not be suitable for all sequences. |
| Rink Amide | Peptides with a C-terminal amide. | 95% TFA with scavengers. | Directly yields peptide amides upon cleavage. | Not suitable for synthesizing peptide acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the cleavage of peptides from BAL and other common linkers.
Protocol 1: Standard Cleavage from BAL Resin
This protocol is suitable for most peptides synthesized on a BAL linker.
-
Resin Preparation: Swell the peptide-bound BAL resin in DCM for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, specialized cocktails like Reagent R (90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol, 2% anisole) are recommended to prevent reattachment of the peptide to the linker.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Stir or shake the suspension at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with fresh cold ether. Dry the peptide under vacuum.
Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin for Protected Fragments
This protocol is designed to cleave the peptide from the 2-CTC resin while leaving acid-labile side-chain protecting groups intact.
-
Resin Preparation: Wash the peptide-bound 2-CTC resin with DCM.
-
Cleavage Cocktail Preparation: Prepare a solution of 1-5% TFA in DCM. The concentration of TFA can be adjusted based on the lability of the protecting groups.
-
Cleavage Reaction: Treat the resin with the cleavage cocktail repeatedly (e.g., 5 x 2-minute washes) until cleavage is complete, as monitored by TLC or LC-MS of the filtrate.
-
Neutralization: Combine the filtrates and neutralize the TFA with a base such as pyridine or diisopropylethylamine (DIPEA).
-
Isolation: Evaporate the solvent to obtain the protected peptide.
Visualizing SPPS Workflows
Diagrams can clarify the complex processes involved in solid-phase peptide synthesis.
References
- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 6. biosynth.com [biosynth.com]
A Comparative Guide to the NMR Analysis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid and its Analogs
For researchers and professionals in drug development and peptide synthesis, the precise structural elucidation of linker molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a cornerstone Backbone Amide Linker (BAL), and its structural analog, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The following sections detail the experimental protocols, present a side-by-side comparison of their NMR spectral data, and visualize the analytical workflow.
Quantitative NMR Data Comparison
The following table summarizes the reported ¹H NMR data for this compound.[1] A corresponding entry for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is included to illustrate a comparative framework; however, specific, publicly available experimental data for this analog is limited.
| Assignment | Structure | This compound | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (Representative Data) |
| Aldehyde Proton (-CHO) | R-CHO | δ 10.33 (s, 1H) | δ 9.8 - 10.5 (s, 1H) |
| Aromatic Protons (Ar-H) | Ar-H | δ 6.07 (s, 2H) | δ 6.8 - 7.8 (m) |
| Methoxy Protons (-OCH₃) | Ar-OCH₃ | δ 3.87 (s, 6H) | δ 3.9 (s, 3H) |
| Methylene Protons (-OCH₂-) | -O-CH₂- | δ 4.10 (t, J = 6.2 Hz, 2H) | δ 4.0 - 4.2 (t, 2H) |
| Methylene Protons (-CH₂-COOH) | -CH₂-COOH | δ 2.60 (t, J = 7.1 Hz, 2H) | δ 2.5 - 2.7 (t, 2H) |
| Methylene Protons (-CH₂-CH₂-CH₂-) | -CH₂- | δ 2.20–2.08 (m, 2H) | δ 2.0 - 2.3 (m, 2H) |
Note: The ¹³C NMR data for this compound has been reported, confirming its structure and purity.[1]
Experimental Protocols
A detailed methodology for the NMR analysis of these compounds is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra were acquired on a Bruker spectrometer operating at a ¹H frequency of 400 MHz and a ¹³C frequency of 101 MHz.[1]
-
The sample temperature was maintained at 25 °C.[1]
-
For ¹H NMR, standard acquisition parameters are typically a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[1]
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) allows for the elucidation of the molecular structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the NMR analysis process and the key structural features to be analyzed.
References
A Crystallographic and Functional Comparison of the BAL Linker for Solid-Phase Synthesis
For researchers and professionals in drug development, the choice of a linker is a critical decision in the successful solid-phase synthesis of peptides and other organic molecules. This guide provides a detailed look at the X-ray crystal structure of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as the Backbone Amide Linker (BAL), and compares its functional characteristics with other widely used linkers.
The BAL linker is a versatile chemical handle used to anchor the initial building block to a polymeric support in solid-phase synthesis.[1][2][3] Its tris(alkoxy)benzylamide structure allows for the synthesis of modified peptides that can be challenging to produce with other methods.[1][2] Understanding its three-dimensional structure is key to appreciating its reactivity and interaction with the solid support and reagents.
Crystal Structure Analysis of the BAL Linker
A single-crystal X-ray diffraction study of this compound has provided a detailed view of its molecular geometry and crystal packing. The molecule is noted to be remarkably planar, a feature that influences how it arranges in a solid state.[1][2][3] This planarity, with the exception of a slight rotation in the carboxylic acid group, facilitates strong intermolecular interactions.[2] The crystal structure is primarily stabilized by a combination of π-stacking and hydrogen bonding between adjacent molecules.[1][2][3]
The key crystallographic parameters for the BAL linker are summarized in the table below. This data provides the fundamental information for its solid-state conformation.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₆O₆ | [2] |
| Molecular Weight | 268.26 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| a (Å) | 27.558(3) | [2] |
| b (Å) | 4.8810(5) | [2] |
| c (Å) | 20.252(2) | [2] |
| β (°) | 108.883(2) | [2] |
| Volume (ų) | 2577.8(5) | [2] |
| Z | 8 | [2] |
| Calculated Density (g/cm³) | 1.383 | [2] |
Table 1: Crystallographic data for this compound (BAL Linker).
Functional Comparison with Alternative Linkers
While the crystallographic data provides insight into the solid-state structure of the BAL linker itself, a practical comparison for researchers involves its performance relative to other common linkers used in Solid-Phase Peptide Synthesis (SPPS). The choice of linker dictates the nature of the C-terminus of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for cleavage from the solid support. The table below compares the BAL linker with two other popular acid-labile linkers: Rink Amide and Sieber Amide.
| Linker | Primary Application | Cleavage Conditions | Key Features |
| BAL Linker | Synthesis of C-terminal modified peptides, peptide aldehydes, and secondary amines. | Moderate acidolysis (e.g., TFA) | Versatile for producing a variety of peptide modifications. The formyl group is a key reactive handle. |
| Rink Amide Linker | Standard synthesis of C-terminal peptide amides. | Moderate acidolysis (e.g., 95% TFA) | Widely used for routine peptide amide synthesis. The linker itself can sometimes be cleaved from the resin, leading to impurities.[4][5][6] |
| Sieber Amide Linker | Synthesis of protected peptide amides. | Very mild acidolysis (e.g., 1-5% TFA in DCM) | Hyper acid-labile, allowing cleavage while keeping side-chain protecting groups intact.[7][8] Useful for creating peptide fragments for further ligation. |
Table 2: Functional comparison of common acid-labile linkers for SPPS.
Experimental Protocols
X-ray Crystal Structure Determination
The determination of a small molecule's crystal structure, such as for the BAL linker, follows a standardized workflow.
-
Crystallization : High-purity material is dissolved in a suitable solvent or solvent mixture. For the BAL linker, crystals were grown from a solution in deuterated chloroform (CDCl₃) through the slow evaporation of the solvent within an NMR tube.[1]
-
Crystal Mounting : A single, high-quality crystal of appropriate size is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise atomic coordinates and molecular structure.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general process for synthesizing a peptide on a solid support using a linker like BAL is cyclical. The diagram below illustrates the key steps.
The linker, such as this compound, is the crucial connection point between the growing peptide chain and the insoluble resin bead, enabling the purification by simple filtration after each chemical step.
Visualization of Experimental Workflow
The process of determining a crystal structure from a synthesized compound can be visualized as a linear progression from material synthesis to final data analysis.
References
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rink Amide Resins - CD Bioparticles [cd-bioparticles.com]
- 5. apexbt.com [apexbt.com]
- 6. peptide.com [peptide.com]
- 7. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]
- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the successful solid-phase synthesis of peptides and other organic molecules. This guide provides a comprehensive review of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, widely known as the Backbone Amide Linker (BAL), and objectively compares its performance with other common alternatives, supported by available data from the literature.
Introduction to the Backbone Amide Linker (BAL) Strategy
This compound is the foundational reagent for the Backbone Amide Linker (BAL) strategy in solid-phase synthesis.[1][2] Unlike traditional methods that anchor the growing peptide chain to the solid support via the C-terminal carboxyl group, the BAL approach utilizes a backbone amide nitrogen for attachment.[1][2] This seemingly subtle difference offers significant flexibility, particularly in the synthesis of C-terminally modified peptides, a class of molecules that are often challenging to produce using standard solid-phase peptide synthesis (SPPS) protocols.[2][3] The utility of the BAL linker has been demonstrated in the synthesis of a variety of molecules, including peptides and non-peptide small organic molecules.[3]
The core of the BAL strategy involves the reductive amination of the aldehyde group of this compound with the α-amine of the desired C-terminal amino acid derivative.[3] This forms a secondary amine, which is then acylated to initiate the elongation of the peptide or small molecule chain.
Performance Comparison with Alternative Linkers
The selection of a linker in SPPS is crucial as it dictates the conditions for cleavage and can influence the purity and yield of the final product. The BAL linker offers distinct advantages over other commonly used linkers such as Wang, Rink Amide, and Sieber resins, particularly in specific applications.
| Feature | Backbone Amide Linker (BAL) | Wang Resin | Rink Amide Resin | Sieber Resin |
| Point of Attachment | Backbone Amide Nitrogen | C-terminal Carboxyl Group | C-terminal Carboxyl Group (for amides) | C-terminal Carboxyl Group (for amides) |
| Primary Application | C-terminally modified peptides, cyclic peptides, complex small molecules.[2][3] | Synthesis of peptide acids. | Synthesis of peptide amides. | Synthesis of protected peptide amides. |
| Key Advantage | Allows for diverse C-terminal modifications; circumvents diketopiperazine formation.[4] | Well-established for standard peptide acid synthesis. | Direct synthesis of peptide amides. | Cleavage under very mild acidic conditions to yield protected peptides. |
| Cleavage Conditions | Acid-labile (e.g., TFA).[5] | Strong acid (e.g., TFA). | Acid-labile (e.g., TFA). | Very mild acid (e.g., 1% TFA in DCM). |
| Potential Issues | Requires specific reductive amination step for initial attachment. | Prone to diketopiperazine formation with certain C-terminal residues (e.g., Pro, Gly); racemization of sensitive C-terminal amino acids.[6] | Not suitable for synthesis of peptide acids or other C-terminal modifications. | Less stable to repeated acid treatments compared to Rink Amide. |
Experimental Protocols
General Protocol for Peptide Synthesis using the BAL Linker
The following is a generalized protocol for the solid-phase synthesis of a C-terminally modified peptide using this compound.
-
Resin Preparation: An aminomethylated polystyrene resin is typically used as the solid support.
-
Linker Attachment: this compound is coupled to the aminomethyl resin using standard peptide coupling reagents (e.g., DIC/HOBt).
-
Reductive Amination: The aldehyde-functionalized resin is then reacted with the desired C-terminal amino acid derivative (e.g., an amino acid ester or alcohol) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a secondary amine linkage.[3]
-
Peptide Chain Elongation: The peptide chain is then elongated using standard Fmoc-based solid-phase peptide synthesis protocols.[1]
-
Cleavage: The final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues.[5]
Signaling Pathways and Experimental Workflows
The BAL strategy follows a logical workflow that enables the synthesis of complex molecules.
Caption: Workflow for solid-phase synthesis using the BAL linker.
Applications Beyond Standard Peptides
The versatility of the BAL linker extends beyond the synthesis of simple linear peptides.
-
Cyclic Peptides: The ability to anchor the peptide chain through the backbone leaves both the N- and C-termini free, which is advantageous for on-resin cyclization.
-
Small Organic Molecules: The BAL strategy has been successfully employed in the solid-phase synthesis of various small organic molecule libraries, demonstrating its utility in drug discovery and chemical biology.[7]
Conclusion
This compound, as the cornerstone of the Backbone Amide Linker strategy, represents a powerful tool for chemists and drug developers. Its unique mode of attachment to the solid support provides a distinct advantage for the synthesis of C-terminally modified peptides and other complex molecules that are difficult to access with traditional linkers. While direct quantitative comparisons with other linkers are sparse in the literature, the qualitative benefits and the successful synthesis of a wide array of challenging targets underscore its importance in the field of solid-phase synthesis. The detailed protocols and workflows provided in this guide aim to equip researchers with the necessary information to effectively utilize this versatile linker in their synthetic endeavors.
References
- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a versatile compound utilized in pharmaceutical development and biochemical research. [1] Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[2]
Hazard Assessment
Key Hazard Considerations:
-
Skin and Eye Irritation: The carboxylic acid moiety can be corrosive.[4][5]
-
Respiratory Irritation: Aldehydes can be respiratory irritants.[6]
-
Unknown Toxicity: As with many research chemicals, full toxicological properties may not be known.
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Container: Use a clean, chemically compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The start date of waste accumulation should also be clearly marked.[7]
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from bases, strong oxidizing agents, and halogenated solvents.[7][8]
Disposal Procedures
The primary and most secure method for the disposal of this compound is through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated solvents, in the designated hazardous waste container.
-
Labeling: Ensure the hazardous waste container is accurately and fully labeled.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible materials.
-
Contact EHS: Once the container is full, or in accordance with your institution's policies, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes key chemical properties relevant to its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₆ | Chem-Impex[1], Guidechem[10] |
| Molecular Weight | 268.26 g/mol | Sigma-Aldrich |
| Appearance | Beige or orange-yellow powder | Chem-Impex[1] |
| Storage Temperature | 0 - 8 °C | Chem-Impex[1], Sigma-Aldrich |
| pKa (Predicted) | 4.58 ± 0.10 | Guidechem[10] |
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet available. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. ptb.de [ptb.de]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Page loading... [guidechem.com]
Personal protective equipment for handling 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential splashes, inhalation of dust or aerosols, and direct skin contact. The following table summarizes the recommended PPE for handling 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles should be worn at all times.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[5][6] Avoid latex gloves as they may not provide adequate protection.[5] Inspect gloves for any defects before use and change them immediately if contaminated.[4] |
| Body | Laboratory Coat | A chemical-resistant or flame-resistant lab coat should be worn and fully buttoned to protect against incidental contact.[4] |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5] |
| Feet | Closed-Toe Shoes | Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[4] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.[4]
Doffing Sequence:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel them off from the cuff downwards, turning them inside out.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward to contain any contaminants.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][8]
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[9]
Disposal of Contaminated PPE: Proper disposal of contaminated PPE is critical to prevent environmental contamination and exposure to hazardous substances.[10]
-
Segregation: All disposable materials that have come into contact with this compound, such as gloves and weigh boats, must be segregated from general waste.[10][11]
-
Containment: Place contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.[11] These containers are often yellow or red bags to signify chemical or biohazardous waste.[10]
-
Licensed Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations.[11] Never dispose of chemically contaminated PPE in the regular trash or down the drain.[9][10]
Caption: PPE workflow for handling hazardous chemicals.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. leelinework.com [leelinework.com]
- 7. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifemedz.com [lifemedz.com]
- 11. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
